molecular formula C10H10O4 B1313315 Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate CAS No. 82584-78-9

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Cat. No.: B1313315
CAS No.: 82584-78-9
M. Wt: 194.18 g/mol
InChI Key: ZUJPFGJZTCKZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a versatile heterocyclic building block extensively utilized in organic synthesis and medicinal chemistry research. Its core value lies in its structured motif, which serves as a key precursor for the construction of complex molecules with potential biological activity. Researchers primarily employ this compound as a critical intermediate in the synthesis of various pharmacologically active heterocyclic compounds, including pyrrole amides . Its application is fundamental in the development and exploration of new therapeutic agents, with studies targeting a range of activities such as anti-inflammatory, antimicrobial, and anticancer effects . The structure of this compound is particularly valuable for crafting novel organic frameworks in drug discovery pipelines. Furthermore, beyond pharmaceutical applications, its versatile chemistry also finds use in material science for the development of novel organic materials with specific functional properties .

Properties

IUPAC Name

methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJPFGJZTCKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467598
Record name Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82584-78-9
Record name Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a prevalent one-pot synthesis method, including the necessary reagents, reaction conditions, and a summary of key quantitative data.

Core Synthesis Pathway

The primary route for the synthesis of this compound is a one-pot reaction involving the condensation of methyl 3-bromo-3-nitroacrylate with dihydroresorcinol (1,3-cyclohexanedione). This reaction is typically facilitated by a base, such as potassium acetate, in an alcoholic solvent.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions A Methyl 3-bromo-3-nitroacrylate F One-Pot Reaction A->F B Dihydroresorcinol (1,3-Cyclohexanedione) B->F C Potassium Acetate (Base) C->F Catalyst D Anhydrous Methanol (Solvent) D->F Solvent E Reflux (Heat) E->F Condition G Work-up & Purification F->G Crude Product H Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate G->H Purified Product

Caption: A diagram illustrating the one-pot synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the one-pot synthesis of this compound.

ParameterValueReference
Reactants
Starting Material 1Methyl 3-bromo-3-nitroacrylate[1]
Starting Material 2Dihydroresorcinol[1]
ReagentPotassium Acetate[1]
SolventAnhydrous Methanol[1]
Reaction Conditions
StoichiometryEquimolar ratio of reactants[1]
TemperatureReflux[1]
Reaction Time6 hours[1]
Product Information
Product NameThis compound[2][3][]
Molecular FormulaC₁₀H₁₀O₄[2][]
Molecular Weight194.18 g/mol [2][]
Yield60%[1]
Spectroscopic Data
¹H NMR / ¹³C NMRCross peak at C₂H/C₂ (7.86 ppm/147.92 ppm)[1]

Detailed Experimental Protocol

The following is a detailed experimental protocol for the one-pot synthesis of this compound.[1]

Materials:

  • Methyl 3-bromo-3-nitroacrylate

  • Dihydroresorcinol (1,3-Cyclohexanedione)

  • Potassium Acetate (KOAc)

  • Anhydrous Methanol (MeOH)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dihydroresorcinol and an equimolar amount of potassium acetate.

  • Dissolve the mixture in anhydrous methanol.

  • To this solution, add an equimolar amount of methyl 3-bromo-3-nitroacrylate.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The work-up and purification would typically involve removal of the solvent under reduced pressure, followed by extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure product.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. A characteristic cross-peak in an HMBC spectrum is observed between the proton at C₂ and the carbons C₂, C₃, C₃ₐ, and C₇ₐ.[1]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl, the ketone carbonyl, and the C-O-C ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the procedures as necessary for their specific laboratory conditions and scale.

References

An In-depth Technical Guide on the Chemical Properties of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a heterocyclic organic compound belonging to the benzofuran class of molecules. This class is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the wide range of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[1][]
Molecular Weight 194.18 g/mol [1][]
CAS Number 82584-78-9[1]
Melting Point 104-106 °C[3]
Boiling Point (Predicted) 339.8 ± 42.0 °C[3]
Density (Predicted) 1.265 ± 0.06 g/cm³[3]
IUPAC Name This compound[1]

Synthesis

Experimental Protocol: General Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates

This protocol is based on the known reactivity of cyclohexane-1,3-diones and related starting materials.

Materials:

  • Cyclohexane-1,3-dione

  • Methyl propiolate

  • A suitable base (e.g., triethylamine, sodium methoxide)

  • Anhydrous solvent (e.g., methanol, ethanol, or a non-polar aprotic solvent like toluene)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,3-dione in the chosen anhydrous solvent.

  • Add the base to the reaction mixture and stir for a designated period to facilitate the formation of the enolate.

  • Slowly add methyl propiolate to the reaction mixture.

  • The reaction is then typically heated to reflux and monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials and the formation of the product.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Logical Relationship of Synthesis:

Synthesis_Workflow Synthesis Workflow A Cyclohexane-1,3-dione + Base C Reaction Mixture A->C B Methyl Propiolate B->C D Heating/Reflux C->D E Work-up & Purification D->E F This compound E->F

A simplified workflow for the synthesis of the target compound.

Spectral Data

Detailed experimental spectral data for this compound is not available in the searched literature. However, based on the structure, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the furan ring would appear in the downfield region. The methylene protons of the cyclohexanone ring would likely appear as multiplets in the aliphatic region. The methyl protons of the ester group would be a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ketone and the ester will have the largest chemical shifts. The carbons of the furan ring and the double bond will appear in the olefinic region, while the saturated carbons of the cyclohexanone ring will be in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. Additionally, C-O stretching bands for the furan ring and the ester, as well as C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule are expected.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage of the cyclohexanone ring.

Potential Biological Activity

While no specific biological studies have been reported for this compound, the benzofuran scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.

  • Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[4][5][6] The specific substitution pattern on the benzofuran ring plays a crucial role in determining the antimicrobial spectrum and potency.

  • Anticancer Activity: A significant number of natural and synthetic benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.

The potential biological activity of this compound warrants further investigation, given the established bioactivity of the core benzofuran structure.

Signaling Pathway Visualization (Hypothetical):

Given the prevalence of anticancer activity in related benzofuran compounds, a hypothetical signaling pathway that could be modulated by such a molecule is the apoptosis pathway.

Apoptosis_Pathway Hypothetical Apoptosis Induction Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Benzofuran Derivative Benzofuran Derivative Bax Bax Benzofuran Derivative->Bax activates Bcl2 Bcl2 Benzofuran Derivative->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

A potential mechanism of action for a bioactive benzofuran derivative.

Conclusion

This compound is a molecule with potential for further exploration in medicinal chemistry and drug discovery. While its fundamental chemical and physical properties are partially characterized, a significant lack of detailed experimental data, particularly comprehensive spectral analysis and biological evaluation, remains. The synthesis of this compound and subsequent investigation into its antimicrobial and cytotoxic properties could be a fruitful area of research, given the established biological significance of the benzofuran scaffold. This guide serves as a foundational resource for researchers and professionals interested in pursuing further studies on this and related compounds.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in publicly accessible resources
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in publicly accessible resources
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in publicly accessible resources
Table 4: Mass Spectrometry (MS) Data
m/zAssignment
Data not available in publicly accessible resources

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis and characterization of this compound is not explicitly available in a single, peer-reviewed publication. However, based on general synthetic strategies for related benzofuran derivatives, a plausible synthetic route can be outlined.

Synthesis of this compound

A common method for the synthesis of the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate core structure involves the reaction of a cyclic 1,3-dione with a halo-acetoacetate derivative. The following is a generalized protocol.

Materials:

  • 1,3-Cyclohexanedione

  • Methyl 2-chloroacetoacetate

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, DMF)

Procedure:

  • To a solution of 1,3-cyclohexanedione in an anhydrous solvent, an equimolar amount of a suitable base is added under an inert atmosphere.

  • The mixture is stirred at room temperature until the complete formation of the enolate is achieved.

  • Methyl 2-chloroacetoacetate is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Characterization

The synthesized compound would then be characterized by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity. The assignment of signals in the ¹H and ¹³C NMR spectra is typically aided by two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the target compound.

G General Workflow for Synthesis and Characterization A Starting Materials (1,3-Cyclohexanedione, Methyl 2-chloroacetoacetate) B Reaction (Base-catalyzed condensation) A->B C Work-up and Purification (Extraction, Chromatography) B->C D Pure Product (Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Data Analysis and Structure Confirmation E->F

General synthetic and analytical workflow.

Disclaimer: The experimental protocol provided is a generalized procedure and may require optimization. Researchers should consult relevant literature for specific reaction conditions. The lack of publicly available spectroscopic data highlights an opportunity for further research and publication in this area.

An In-depth Technical Guide to Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS Number: 82584-78-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and suppliers of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, CAS number 82584-78-9. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Properties

This compound is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 82584-78-9N/A
IUPAC Name This compound[2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol
Canonical SMILES COC(=O)C1=COC2=C1C(=O)CCC2
InChI Key ZUJPFGJZTCKZGG-UHFFFAOYSA-N[]
Appearance Solid
Melting Point 141 - 142 °C
Purity 95%

Synthesis

A one-pot synthesis method for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates has been reported. This method involves the reaction of dihydroresorcinol or dimedone with methyl 3-bromo-3-nitroacrylate in the presence of potassium acetate. The reaction is typically carried out in refluxing anhydrous methanol for 6 hours.[4]

Experimental Workflow: General One-Pot Synthesis

G General One-Pot Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Dihydroresorcinol/Dimedone Dihydroresorcinol/Dimedone Reaction Mixture Reaction Mixture Dihydroresorcinol/Dimedone->Reaction Mixture Methyl 3-bromo-3-nitroacrylate Methyl 3-bromo-3-nitroacrylate Methyl 3-bromo-3-nitroacrylate->Reaction Mixture Potassium Acetate Potassium Acetate Potassium Acetate->Reaction Mixture Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Reaction Mixture Reflux (6 hours) Reflux (6 hours) Crude Product Crude Product Reflux (6 hours)->Crude Product This compound This compound Reaction Mixture->Reflux (6 hours) Heat Purification Purification Crude Product->Purification Work-up Purification->this compound

Caption: General workflow for the one-pot synthesis.

Note: This is a generalized protocol based on available literature for similar compounds. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary for specific applications.

Spectroscopic Data

While specific spectroscopic data for CAS 82584-78-9 is not extensively detailed in the searched literature, representative data for similar benzofuran derivatives are available and can provide a basis for characterization.

Table 2: Representative Spectroscopic Data for Similar Benzofuran Derivatives

Spectroscopic TechniqueKey Features
FT-IR (KBr, cm⁻¹) Peaks around 3400-3000 (aromatic C-H), 2900 (aliphatic C-H), 1730-1700 (C=O, ester), 1640 (C=O, ketone), 1600 (C=C, aromatic)
¹H NMR (DMSO-d₆, 400 MHz, δ ppm) Signals corresponding to aromatic protons, methylene protons of the tetrahydrofuran ring, and the methyl ester group.
¹³C NMR (DMSO-d₆, 100 MHz, δ ppm) Resonances for carbonyl carbons (ester and ketone), aromatic carbons, and aliphatic carbons of the tetrahydrofuran ring.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.

This data is representative of the benzofuran scaffold and may vary for the specific compound.[5][6]

Biological Activity

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including but not limited to:

  • Antitumor[1]

  • Antibacterial[1]

  • Antioxidant[1]

  • Antiviral[1]

However, at the time of this writing, no specific studies detailing the biological evaluation, mechanism of action, or associated signaling pathways for this compound (CAS 82584-78-9) were identified in the public domain. Further research is required to elucidate the specific biological functions of this compound.

Logical Relationship: From Compound Class to Specific Activity

G Investigational Path for Biological Activity Benzofuran Derivatives Benzofuran Derivatives Known Biological Activities Antitumor Antibacterial Antioxidant Benzofuran Derivatives->Known Biological Activities exhibit CAS 82584-78-9 Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate Specific Biological Evaluation In vitro assays In vivo studies CAS 82584-78-9->Specific Biological Evaluation requires Mechanism of Action Mechanism of Action Specific Biological Evaluation->Mechanism of Action elucidates Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action->Signaling Pathway Analysis identifies

Caption: Path from general knowledge to specific biological insights.

Suppliers

This compound is available from several chemical suppliers for research and development purposes.

Table 3: Commercial Suppliers of CAS 82584-78-9

SupplierLocationNotes
BOC Sciences USAOffers a range of special chemicals.
Vihasibio Sciences PVT LTD Hyderabad, INDIAManufacturer of fine chemicals and drug intermediates.
Synchem GermanySpecializes in rare and fine chemicals.
Key Organics UKSupplier of chemical building blocks.
ChemicalBook OnlineOnline chemical database and supplier directory.[]

It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

References

Structure Elucidation of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions and adapted experimental protocols to serve as a practical resource for researchers.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . Its structure consists of a fused furan and a cyclohexanone ring system, with a methyl carboxylate group attached to the furan ring.

Molecular Structure:

Caption: Molecular structure of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH2
~3.85s3H-OCH₃
~2.80t2HH5
~2.50t2HH7
~2.10m2HH6
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~195.0C4 (C=O, ketone)
~165.0C=O (ester)
~155.0C7a
~145.0C2
~120.0C3a
~115.0C3
~52.0-OCH₃
~38.0C5
~25.0C7
~23.0C6
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~2950C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1680C=O stretch (α,β-unsaturated ketone)
~1600C=C stretch (furan ring)
~1250C-O stretch (ester)
~1100C-O stretch (furan ring)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zAssignment
194[M]⁺ (Molecular Ion)
163[M - OCH₃]⁺
135[M - COOCH₃]⁺

Synthesis Protocol (Adapted)

The following is an adapted protocol for the synthesis of this compound, based on general methods for the synthesis of similar compounds.

Reaction Scheme:

1,3-Cyclohexanedione + Methyl 2-chloroacetoacetate -> this compound

Materials and Reagents:

  • 1,3-Cyclohexanedione

  • Methyl 2-chloroacetoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 2-chloroacetoacetate (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Experimental Workflow and Logic

The structural elucidation of a novel compound like this compound follows a logical workflow, beginning with its synthesis and culminating in the confirmation of its structure through various spectroscopic techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: General workflow for structure elucidation.

Signaling Pathway Diagram (Hypothetical)

While the specific biological signaling pathways involving this compound are not established, many benzofuran derivatives are known to interact with various cellular targets. The following diagram illustrates a hypothetical signaling pathway where a benzofuran derivative acts as an inhibitor of a kinase cascade.

compound Benzofuran Derivative kinase1 Kinase A compound->kinase1 Inhibits receptor Cell Surface Receptor receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes

Caption: Hypothetical kinase inhibition pathway.

Disclaimer: The spectroscopic data presented in this guide are theoretical predictions and should be confirmed with experimental results. The synthesis protocol is a general adaptation and may require optimization.

In-Depth Technical Guide to Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its known physical properties, outlines experimental protocols for their determination, and presents a generalized workflow for its synthesis and subsequent biological screening, in the absence of specific published biological data for this exact compound.

Core Physical and Chemical Properties

This compound, with the CAS number 82584-78-9, is a solid organic compound. A summary of its key physical and chemical data is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[]
Molecular Weight 194.184 g/mol []
Melting Point 104-106 °C[2]
Boiling Point 339.849 °C at 760 mmHg[2]
Density 1.265 g/cm³[2]
Flash Point 159.335 °C[2]
InChI Key ZUJPFGJZTCKZGG-UHFFFAOYSA-N[]
SMILES COC(=O)C1=COC2=C1C(=O)CCC2[]

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties and a potential synthetic route are outlined below.

Synthesis: One-Pot Reaction for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates

Materials:

  • 1,3-Cyclohexanedione

  • Methyl 2-chloro-3-nitroacrylate

  • Anhydrous methanol

  • Potassium acetate

Procedure:

  • Dissolve equimolar amounts of 1,3-cyclohexanedione and methyl 2-chloro-3-nitroacrylate in anhydrous methanol.

  • Add an equimolar amount of potassium acetate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5][6]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or oil bath with a thermometer

Procedure:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady, slow rate (approximately 1-2 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[4]

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method or by simple distillation.[7][8][9][10][11]

Materials:

  • This compound sample

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thiele tube or distillation apparatus

  • Heating mantle or Bunsen burner

  • Thermometer

Procedure (Thiele Tube Method):

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

  • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently.[11]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point.[7]

Potential Biological Investigation Workflow

Benzofuran derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[12][13][14][15][16][17] In the absence of specific studies on this compound, a general workflow for its initial biological evaluation is proposed.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of benzofuran derivatives.

This workflow begins with the chemical synthesis of the compound, followed by its purification. The structure and purity of the synthesized molecule are then confirmed using various analytical techniques. Finally, the compound is subjected to biological screening, which can include antimicrobial and anticancer assays to determine its potential therapeutic value. Further mechanistic studies, such as apoptosis assays, can be conducted based on initial screening results.

References

The Reactivity Profile of the Tetrahydrobenzofuran Core: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tetrahydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. As a saturated bicyclic ether, its unique three-dimensional structure and electronic properties make it a valuable core for the development of novel therapeutics. This technical guide provides an in-depth overview of the reactivity profile of the tetrahydrobenzofuran ring system, offering insights for researchers, scientists, and drug development professionals. The guide details key reactions, presents quantitative data, and outlines experimental protocols and workflows relevant to the synthesis and functionalization of this important chemical entity.

General Reactivity Profile

The tetrahydrobenzofuran core consists of a fused tetrahydrofuran and cyclohexane ring. Its reactivity is primarily dictated by the properties of the cyclic ether and the substituted cyclohexane. The saturated furan ring is generally stable but can undergo reactions typical of ethers, such as cleavage under harsh acidic conditions. The positions alpha to the ether oxygen (C2 and C7a) exhibit enhanced reactivity towards radical and organometallic-mediated functionalization. The cyclohexane ring can be functionalized using standard cycloalkane chemistry, though its reactivity can be influenced by the fused ether ring. The benzene portion of the partially saturated 2,3-dihydrobenzofuran is electron-rich and amenable to electrophilic aromatic substitution.

Key Reactions and Functionalizations

The functionalization of the tetrahydrobenzofuran core can be approached in two primary ways: de novo synthesis, where a substituted ring is constructed, or post-synthesis modification of the core. This section focuses on the latter, detailing key reactions for modifying the pre-formed scaffold.

Oxidation of the Furan Moiety

Oxidation of the tetrahydrofuran ring can lead to ring-opened products or the introduction of carbonyl functionalities. A common transformation is the Baeyer-Villiger-type oxidation.

Experimental Protocol: Oxidation of 2-Methyl-4,5,6,7-tetrahydrobenzofuran

A solution of 2-methyl-4,5,6,7-tetrahydrobenzofuran in a suitable solvent is treated with an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by an aqueous base to remove chlorobenzoic acid. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

ReactantReagentProduct(s)Yield
2-Methyl-4,5,6,7-tetrahydrobenzofuranm-CPBA2-Oxo-7-(1'-hydroxyethyl)oxepane, Formate esterN/A
Electrophilic Aromatic Substitution (Formylation)

The benzene ring of partially saturated benzofurans, such as 2,3-dihydrobenzofuran, is activated towards electrophilic substitution. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group.

Experimental Protocol: Vilsmeier-Haack Formylation

To a solution of the tetrahydrobenzofuran derivative in N,N-dimethylformamide (DMF) at 0°C, the Vilsmeier reagent (prepared from POCl₃ or (chloromethylene)dimethyliminium chloride) is added.[1] The reaction is stirred at room temperature for several hours.[1] Following the reaction, the mixture is neutralized with an aqueous solution of a base like sodium acetate and then extracted with an organic solvent.[1] The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.[1]

SubstrateReagentProductYield
Electron-rich arene(Chloromethylene)dimethyliminium Chloride/DMFFormylated arene77%[1]
Reduction of the Benzofuran Core

Catalytic hydrogenation is a powerful method to access the fully saturated octahydrobenzofuran core from benzofuran precursors. This transformation introduces multiple stereocenters and significantly alters the molecule's spatial arrangement.

Experimental Protocol: Catalytic Hydrogenation of Benzofurans

A two-stage catalytic system can be employed for the complete and stereoselective hydrogenation of benzofurans.[2] The first stage involves a chiral homogeneous ruthenium-N-heterocyclic carbene complex for the enantioselective reduction of the furan ring to a 2,3-dihydrobenzofuran intermediate.[2] The second stage utilizes an in situ activated rhodium catalyst for the diastereoselective hydrogenation of the benzene ring.[2] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

SubstrateCatalyst SystemProductStereoselectivity
Substituted Benzofuran1. Chiral Ru-NHC complex 2. Rhodium catalystOctahydrobenzofuranHigh (up to six new stereocenters)[2]
Aromatization

The conversion of a tetrahydrobenzofuran to its corresponding benzofuran can be achieved through dehydrogenation, a process known as aromatization. This reaction is synthetically useful for creating libraries of aromatic derivatives from a common saturated precursor.

Experimental Protocol: Aromatization of Dihydrobenzofurans

2,3-Dihydrobenzofurans can be aromatized under acidic conditions.[3] For instance, treatment with a relatively weak acid can lead to the elimination of a leaving group and subsequent aromatization.[3] Stronger acids in specific solvents can promote rearrangement reactions prior to aromatization.[3] The choice of conditions can selectively yield different benzofuran isomers.[3]

SubstrateConditionsProductYield
2,3-Dihydrobenzofuran-3-oneWeak acid (e.g., p-TsOH) in THF3-AcylbenzofuranExcellent[3]
2,3-Dihydrobenzofuran-3-oneStrong acid (e.g., p-TsOH) in (CF₃)₂CHOH3-FormylbenzofuranExcellent[3]

Experimental and Developmental Workflows

The development of novel drugs based on the tetrahydrobenzofuran core typically follows a structured workflow from initial synthesis to biological evaluation.

Synthetic and Evaluation Workflow

A typical workflow involves the synthesis of a library of tetrahydrobenzofuran derivatives with diverse substitutions. These compounds are then subjected to a series of biological assays to determine their activity and properties.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization A Core Synthesis (e.g., Cascade Cycloaddition) B Functionalization (e.g., Halogenation, Formylation) A->B C Purification (Chromatography) B->C D Structural Analysis (NMR, MS) C->D E In vitro Screening (e.g., Enzyme Assays, Cell Viability) D->E F SAR Studies E->F F->B Feedback Loop G Mechanism of Action Studies F->G H In vivo Testing (Animal Models) G->H

Caption: A generalized workflow for the synthesis and evaluation of a tetrahydrobenzofuran-based compound library.

Signaling Pathways and Mechanism of Action

While specific data on tetrahydrobenzofuran derivatives is emerging, the broader class of benzofurans has been shown to interact with various biological targets. Derivatives have been identified as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) and as modulators of pathways involving tubulin polymerization.[4][5] For example, certain benzofuran derivatives have been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is crucial in cell proliferation and survival.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug Benzofuran Derivative Drug->RAF

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway, a potential target for benzofuran-based inhibitors.

References

A Comprehensive Technical Guide to C10H10O4 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H10O4 represents a variety of chemical isomers, each with unique structural and chemical properties. This guide provides an in-depth overview of the most common isomers, their IUPAC names, synonyms, and key identifiers.

Isomers of C10H10O4: IUPAC Names and Synonyms

The isomers of C10H10O4 are diverse, ranging from esters of dicarboxylic acids to substituted cinnamic acids. Understanding the correct nomenclature is critical for accurate research and communication. The table below summarizes the IUPAC names and common synonyms for prominent C10H10O4 isomers.

Isomer IUPAC Name Common Synonyms CAS Number
Dimethyl terephthalatedimethyl benzene-1,4-dicarboxylate[1][2]DMT, Dimethyl p-phthalate, Terephthalic acid dimethyl ester[1][2][3]120-61-6[1][3]
Dimethyl isophthalatedimethyl benzene-1,3-dicarboxylate[4]Dimethyl m-phthalate, Isophthalic acid dimethyl ester[4]1459-93-4[4]
Dimethyl phthalatedimethyl benzene-1,2-dicarboxylate[5][6]DMP, Phthalic acid, dimethyl ester[6][7]131-11-3[6][7]
Ferulic acid(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid[8]4-Hydroxy-3-methoxycinnamic acid, Coniferic acid[8][9]1135-24-6[8][9]
Isoferulic acid3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid[10]Hesperetic acid[10]537-73-5[10]
Methyl caffeatemethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate3843-74-1
6-Hydroxymellein19315-00-9
Scytalone49563-75-9

Structural Relationships of C10H10O4 Isomers

The following diagram illustrates the structural diversity of key C10H10O4 isomers, highlighting their distinct arrangements of atoms.

C10H10O4_Isomers cluster_esters Phthalate Esters cluster_acids Cinnamic Acid Derivatives C10H10O4 Molecular Formula C10H10O4 DMT Dimethyl terephthalate (para-isomer) C10H10O4->DMT DMP Dimethyl phthalate (ortho-isomer) C10H10O4->DMP DMI Dimethyl isophthalate (meta-isomer) C10H10O4->DMI Ferulic Ferulic Acid C10H10O4->Ferulic Isoferulic Isoferulic Acid C10H10O4->Isoferulic

Structural diversity of key C10H10O4 isomers.

Experimental Protocols for Isomer Differentiation

Distinguishing between isomers of C10H10O4 requires analytical techniques that can probe their unique structural features. The following experimental protocols are fundamental for the identification and characterization of these compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of each isomer.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks will reveal the number and connectivity of hydrogen atoms. For example, the aromatic protons of dimethyl terephthalate will appear as a singlet, while those of dimethyl phthalate and isophthalate will show more complex splitting patterns.

    • ¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. The number of unique carbon signals will indicate the symmetry of the molecule. For instance, due to its symmetry, dimethyl terephthalate will show fewer aromatic carbon signals than its ortho and meta isomers.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, two-dimensional NMR experiments can be performed to establish correlations between protons and carbons.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of each isomer.

  • Methodology:

    • Ionization: Introduce a small amount of the sample into the mass spectrometer. Electron ionization (EI) is commonly used for these types of molecules.

    • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the molecular weight of C10H10O4 (194.18 g/mol ).

    • Fragmentation Analysis: The fragmentation pattern is analyzed. While isomers will have the same molecular ion peak, their fragmentation patterns will differ due to their different structures. For example, phthalate esters often show a characteristic peak at m/z 149 due to the loss of a methoxy group and subsequent rearrangement.

3. Chromatography

  • Objective: To separate a mixture of isomers.

  • Methodology:

    • Gas Chromatography (GC):

      • Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

      • Procedure: Inject a solution of the isomer mixture into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The isomers will elute at different retention times based on their boiling points and interactions with the stationary phase.

    • High-Performance Liquid Chromatography (HPLC):

      • Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile liquid phase.

      • Procedure: Inject a solution of the isomer mixture into an HPLC system. For these compounds, reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water is typically effective. The isomers will have different retention times.

Experimental Workflow

The following diagram outlines a logical workflow for the separation and identification of C10H10O4 isomers.

Experimental_Workflow start Mixture of C10H10O4 Isomers separation Chromatographic Separation (GC or HPLC) start->separation collection Collect Separated Fractions separation->collection analysis Spectroscopic Analysis collection->analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) analysis->nmr ms Mass Spectrometry analysis->ms identification Isomer Identification nmr->identification ms->identification

Workflow for isomer separation and identification.

References

Molecular weight and formula of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and the broader biological activities associated with the tetrahydrobenzofuran scaffold. While specific biological data for the title compound is limited in publicly available literature, this guide extrapolates potential therapeutic applications and mechanisms of action based on studies of structurally related benzofuran derivatives. This includes potential anticancer and antimicrobial activities, supported by quantitative data from analogous compounds. Detailed experimental protocols for the synthesis of similar structures and diagrams of relevant signaling pathways are provided to facilitate further research and drug development efforts.

Chemical Properties and Structure

This compound is a derivative of the benzofuran class of heterocyclic compounds. Its core structure consists of a fused furan and cyclohexanone ring system.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₄[][2]
Molecular Weight 194.184 g/mol [][2]
IUPAC Name This compound
CAS Number 82584-78-9
Canonical SMILES COC(=O)C1=COC2=C1C(=O)CCC2[]
InChI Key ZUJPFGJZTCKZGG-UHFFFAOYSA-N[]

Synthesis and Spectroscopic Data

A one-pot synthesis method has been reported for obtaining 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates.[3] This typically involves the reaction of a cyclic 1,3-dione, such as 1,3-cyclohexanedione, with a functionalized acrylate.

General Experimental Protocol for Synthesis of Tetrahydrobenzofuran-3-carboxylates

Materials:

  • 1,3-Cyclohexanedione

  • Methyl 3-bromo-3-nitroacrylate

  • Potassium acetate

  • Anhydrous methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1,3-cyclohexanedione (1.0 eq) and potassium acetate (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Methyl 3-bromo-3-nitroacrylate (1.0 eq) is added to the stirred solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired product.

Spectroscopic Data

While specific spectra for this compound are not widely published, the following table outlines the expected characteristic spectral data based on its structure and data from analogous compounds.[4][5]

Spectroscopic TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the methoxy group protons, the furan ring proton, and the methylene protons of the cyclohexanone ring.
¹³C NMR Resonances for the carbonyl carbons of the ester and ketone, carbons of the furan and benzene rings, the methoxy carbon, and the methylene carbons.
IR (Infrared) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and the α,β-unsaturated ketone, as well as C-O stretching of the furan ring and ester.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Potential Therapeutic Applications

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[6][7][8] Although specific studies on this compound are limited, the biological potential of this compound can be inferred from research on structurally similar molecules.

Anticancer Activity of Benzofuran Derivatives

Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

The following table summarizes the in vitro anticancer activity of several benzofuran derivatives.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)A549 (Lung)15.3 ± 0.8[6]
Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)HepG2 (Liver)12.5 ± 0.5[6]
Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung)18.2 ± 1.1[6]
Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)HepG2 (Liver)14.7 ± 0.9[6]
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][][3][4][5]tetrazine-8-carboxylate (IVh)T47D (Breast)- (32.65% cell viability at 40 µg/mL)[9]
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][][3][4][5]tetrazine-8-carboxylate (IVh)DU145 (Prostate)- (32.77% cell viability at 40 µg/mL)[9]
Antimicrobial Activity of Benzofuran Derivatives

Derivatives of benzofuran have also shown promising activity against a range of bacterial and fungal pathogens.

The table below presents the minimum inhibitory concentration (MIC) values for some benzofuran derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
(S,Z)-4-methyl-2-(4-oxo-5-((5-(substituted phenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (4c, 4d, 4e, 4f)Multidrug-resistant Gram-positive bacteria2[10][11]
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesS. aureusGood activity[12]
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesB. subtilisGood activity[12]

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzofuran derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Signaling Pathways

Research on various benzofuran compounds suggests their involvement in modulating critical cancer-related signaling pathways.

  • RAS/RAF/MEK/ERK Pathway: Some benzofuran derivatives have been shown to inhibit this pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth.

  • AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by certain benzofuran compounds can lead to apoptosis.

Below are diagrams illustrating these potential signaling pathways.

RAS_RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Benzofuran Benzofuran Derivative (Potential Inhibitor) Benzofuran->RAF

Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway by benzofuran derivatives.

AKT_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellSurvival Cell Survival and Proliferation mTOR->CellSurvival Benzofuran Benzofuran Derivative (Potential Inhibitor) Benzofuran->PI3K Benzofuran->mTOR

Caption: Potential inhibition of the AKT/mTOR signaling pathway by benzofuran derivatives.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is scarce, the extensive research on related benzofuran derivatives provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the development of novel and potent therapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

Key Intermediates in Tetrahydrobenzofuran Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the tetrahydrobenzofuran core, a privileged scaffold in numerous natural products and pharmaceuticals, is a subject of intense research. Understanding the key intermediates in its various synthetic pathways is crucial for reaction optimization, stereochemical control, and the rational design of novel analogues. This technical guide provides an in-depth analysis of the core intermediates, complete with quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Organocatalytic Routes: The Power of Asymmetric Catalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydrobenzofurans. These methods often proceed through well-defined intermediates that dictate the stereochemical outcome of the reaction.

Michael Adducts from Enone Acids

One of the most elegant approaches involves the intramolecular Michael addition of a phenol to an α,β-unsaturated acyl species, generated in situ from an enone acid. This reaction, often catalyzed by chiral amines or their salts, proceeds through a key Michael adduct intermediate.

A prominent example is the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans, which are immediate precursors to tetrahydrobenzofurans. The reaction of an enone acid with pivaloyl chloride generates a mixed anhydride, which then undergoes an intramolecular Michael addition catalyzed by a chiral Lewis base. The nature of the catalyst dictates the stereochemistry of the resulting enolate intermediate, which is then trapped to yield either the syn- or anti-dihydrobenzofuran product.

Key Intermediates:

  • Mixed Anhydride: Formed from the enone acid and an activating agent (e.g., pivaloyl chloride). This intermediate increases the electrophilicity of the β-carbon for the subsequent Michael addition.

  • Enolate Intermediate: The key stereodetermining intermediate formed after the intramolecular Michael addition. Its conformation is influenced by the chiral catalyst.

Intermediate StageReactant/CatalystProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
syn-selective(S)-(-)-Tetramisole hydrochloridesyn-Dihydrobenzofuranup to 95up to 99:1up to 99
anti-selectiveOTMS-quinidineanti-Dihydrobenzofuranup to 85up to 10:90up to 99

Experimental Protocol: General Procedure for the Synthesis of syn-2,3-Dihydrobenzofurans

To a solution of the desired enone acid (1.0 equiv) and iPr₂NEt (1.1 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added pivaloyl chloride (1.2 equiv) dropwise. After stirring for 20 minutes, (S)-(-)-tetramisole hydrochloride (5 mol %) and iPr₂NEt (2.5 equiv) are added. The reaction mixture is warmed to room temperature and stirred for 15 minutes. Methanol is then added, and the mixture is stirred for an additional hour at room temperature. The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to afford the desired syn-dihydrobenzofuran.[1]

Logical Relationship of the syn-Selective Pathway

syn_selective_pathway Enone_Acid Enone Acid Mixed_Anhydride Mixed Anhydride Intermediate Enone_Acid->Mixed_Anhydride iPr₂NEt PivCl Pivaloyl Chloride PivCl->Mixed_Anhydride Michael_Adduct Michael Adduct (Enolate) Mixed_Anhydride->Michael_Adduct Catalyst Catalyst (S)-(-)-Tetramisole hydrochloride Catalyst->Michael_Adduct syn_Product syn-Dihydrobenzofuran Michael_Adduct->syn_Product Protonation MeOH Methanol MeOH->syn_Product

Caption: syn-Selective Dihydrobenzofuran Synthesis Pathway.

Metal-Catalyzed Transformations: Versatility and Efficiency

Transition metal catalysis offers a broad range of synthetic strategies for constructing the tetrahydrobenzofuran skeleton, often involving unique organometallic intermediates.

Cascade Cycloaddition via Silyloxyallyl Cations

A novel approach involves the generation of a silyloxyallyl cation intermediate from an α-hydroxy silylenolate under Brønsted acid catalysis. This reactive intermediate is then trapped by a nucleophile, such as another silylenolate, initiating a cascade reaction that culminates in the formation of the tetrahydrobenzofuran core.

The key intermediate in this transformation is the 1,4-dicarbonyl compound formed after the initial coupling. This diketone then undergoes a Paal-Knorr cyclization to furnish the furan ring of the tetrahydrobenzofuran system.[2]

Key Intermediates:

  • Silyloxyallyl Cation: A highly reactive electrophilic species generated in situ.

  • 1,4-Dicarbonyl Adduct: The product of the reaction between the silyloxyallyl cation and the silylenolate, which is the direct precursor to the furan ring.

Reactant 1 (α-hydroxy silylenolate)Reactant 2 (silylenolate)Product (Tetrahydrobenzofuran)Yield (%)
1-((1-(trimethylsilyloxy)cyclohexyl)oxy)ethen-1-yl)trimethylsilane(1-phenyl-1-(trimethylsilyloxy)ethen-2-yl)trimethylsilane2-phenyl-4,5,6,7-tetrahydrobenzofuran79
1-((1-(tert-butyldimethylsilyloxy)cyclopentyl)oxy)ethen-1-yl)trimethylsilane(1-phenyl-1-(trimethylsilyloxy)ethen-2-yl)trimethylsilane2-phenyl-4,5,6-trihydrocyclopenta[b]furan75

Experimental Protocol: Synthesis of Tetrahydrobenzofuran via Cascade Cycloaddition

To a solution of the α-hydroxy silylenolate (1.0 equiv) and the silylenolate (1.2 equiv) in acetonitrile (0.5 M) is added pyridinium triflate (Py•TfOH, 0.2 equiv) at room temperature. The reaction is monitored by TLC. Upon completion of the α,α-coupling step, p-toluenesulfonic acid monohydrate (TsOH•H₂O, 1.2 equiv) is added, and the reaction mixture is heated to reflux. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the tetrahydrobenzofuran product.[2]

cascade_workflow Start Start Reactants Mix α-hydroxy silylenolate and silylenolate in MeCN Start->Reactants Add_Catalyst1 Add Py•TfOH (0.2 equiv) at RT Reactants->Add_Catalyst1 Coupling α,α-Coupling Reaction (Formation of 1,4-dicarbonyl intermediate) Add_Catalyst1->Coupling Monitor Monitor by TLC Coupling->Monitor Add_Catalyst2 Add TsOH•H₂O (1.2 equiv) Monitor->Add_Catalyst2 Reaction Complete Reflux Heat to reflux (Paal-Knorr Cyclization) Add_Catalyst2->Reflux Workup Aqueous workup and extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product Tetrahydrobenzofuran Purification->Product

Caption: Selective Synthesis of Benzofuran Isomers.

References

Core Reactions of 4-Oxo-Tetrahydrobenzofurans: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-oxo-4,5,6,7-tetrahydrobenzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry and natural product synthesis. Its inherent chemical functionality, featuring an α,β-unsaturated ketone (enone) fused to a furan ring, provides a versatile platform for a variety of chemical transformations. This technical guide delineates the fundamental reactions of the 4-oxo-tetrahydrobenzofuran core, offering insights into its reactivity and synthetic potential. The information presented herein is intended for researchers and scientists engaged in drug discovery and development, providing a foundational understanding for the strategic functionalization of this important chemical entity.

Synthesis of the 4-Oxo-Tetrahydrobenzofuran Core

The construction of the 4-oxo-tetrahydrobenzofuran skeleton can be achieved through several synthetic strategies. A notable method is the multi-component reaction involving a cyclic 1,3-dione (such as dimedone), an α-haloketone, and an aromatic aldehyde.[1] This approach allows for the rapid assembly of substituted tetrahydrobenzofurans.

Another powerful strategy involves a cascade cycloaddition sequence. For instance, a silyloxyallyl cation intermediate can undergo a nucleophilic capture by a silylenolate, followed by a Paal-Knorr cyclization to efficiently construct the tetrahydrobenzofuran core in a single operational step.

Fundamental Reactions of the Enone Moiety

The reactivity of 4-oxo-tetrahydrobenzofurans is largely dictated by the embedded α,β-unsaturated ketone. This functional group presents two primary sites for nucleophilic attack: the carbonyl carbon (direct or 1,2-addition) and the β-carbon (conjugate or 1,4-addition).

Nucleophilic Addition to the Carbonyl Group (1,2-Addition)

Reactions at the carbonyl carbon are characteristic of "hard" nucleophiles, such as those derived from organolithium and Grignard reagents.

The addition of Grignard reagents (R-MgX) to the carbonyl group of 4-oxo-tetrahydrobenzofurans is expected to proceed via a 1,2-addition mechanism, leading to the formation of a tertiary alcohol upon acidic workup. This reaction provides a straightforward method for introducing a wide variety of alkyl, vinyl, and aryl substituents at the 4-position.

Illustrative Experimental Protocol (General):

To a solution of a 4-oxo-tetrahydrobenzofuran derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added the Grignard reagent (1.2 eq.) dropwise. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G cluster_main Grignard Reaction (1,2-Addition) 4-Oxo-THBF 4-Oxo-tetrahydrobenzofuran Intermediate Magnesium Alkoxide Intermediate 4-Oxo-THBF->Intermediate + Grignard Grignard R-MgX Product Tertiary Alcohol Intermediate->Product + Workup Workup H3O+

Grignard addition to the carbonyl of 4-oxo-tetrahydrobenzofuran.

The Wittig reaction offers a reliable method for the conversion of the ketone functionality into an exocyclic double bond. This reaction involves a phosphonium ylide and is a cornerstone of alkene synthesis. The reaction of a 4-oxo-tetrahydrobenzofuran with a Wittig reagent (e.g., Ph₃P=CHR) would yield a 4-alkylidene-tetrahydrobenzofuran.

Illustrative Experimental Protocol (General):

To a suspension of a phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C is added a strong base (e.g., n-butyllithium, 1.1 eq.). The resulting colored solution of the ylide is stirred for 30 minutes. A solution of the 4-oxo-tetrahydrobenzofuran (1.0 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

G cluster_main Wittig Reaction 4-Oxo-THBF 4-Oxo-tetrahydrobenzofuran Oxaphosphetane Oxaphosphetane Intermediate 4-Oxo-THBF->Oxaphosphetane + Ylide Ylide Ph3P=CHR Product 4-Alkylidene-tetrahydrobenzofuran Oxaphosphetane->Product -> Byproduct Ph3P=O Oxaphosphetane->Byproduct ->

Wittig olefination of 4-oxo-tetrahydrobenzofuran.
Conjugate Addition (1,4-Michael Addition)

"Soft" nucleophiles, most notably organocuprates (Gilman reagents), preferentially attack the β-carbon of the enone system in a conjugate or Michael addition fashion. This reaction is highly valuable for the formation of a new carbon-carbon bond at the 5-position of the tetrahydrobenzofuran ring.

The reaction of a Gilman reagent (R₂CuLi) with a 4-oxo-tetrahydrobenzofuran is expected to proceed via 1,4-addition to furnish a lithium enolate intermediate. This enolate can then be protonated upon aqueous workup to yield a 5-substituted-4-oxo-tetrahydrobenzofuran. A key advantage of this method is its high regioselectivity for 1,4-addition over 1,2-addition.

Illustrative Experimental Protocol (General):

To a suspension of copper(I) iodide (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of an organolithium reagent (2.0 eq.) dropwise. The resulting solution of the Gilman reagent is stirred for 30 minutes. A solution of the 4-oxo-tetrahydrobenzofuran (1.0 eq.) in anhydrous THF is then added. The reaction mixture is stirred at -78 °C for 1-2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated, followed by purification.

G cluster_main Organocuprate Addition (1,4-Addition) 4-Oxo-THBF 4-Oxo-tetrahydrobenzofuran Enolate Lithium Enolate Intermediate 4-Oxo-THBF->Enolate + Gilman Gilman R2CuLi Product 5-Substituted-4-oxo-tetrahydrobenzofuran Enolate->Product + Workup Workup H3O+

Conjugate addition of a Gilman reagent.

Reactions at the α-Position

The presence of α-protons to the carbonyl group allows for enolate formation and subsequent reactions with electrophiles.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base.[2][3][4][5] For 4-oxo-tetrahydrobenzofurans, this reaction would likely occur at the α-position (C-5) to the ketone, leading to the formation of a new carbon-carbon double bond.

Illustrative Experimental Protocol (General):

A mixture of the 4-oxo-tetrahydrobenzofuran (1.0 eq.), an active methylene compound (e.g., malononitrile, 1.1 eq.), and a catalytic amount of a weak base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the condensed product.

Annulation Reactions

The ketone functionality of the 4-oxo-tetrahydrobenzofuran scaffold can serve as a handle for the construction of additional rings.

Robinson Annulation

The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation. A 4-oxo-tetrahydrobenzofuran could act as the Michael donor (after enolate formation) in a reaction with an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form a new six-membered ring fused to the tetrahydrobenzofuran core.

G cluster_main Robinson Annulation Workflow Start 4-Oxo-tetrahydrobenzofuran Enolate Enolate Formation Start->Enolate Base Michael Michael Addition (with MVK) Enolate->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Product Annulated Product Aldol->Product

Logical workflow for the Robinson annulation.

Aromatization

The tetrahydroaromatic ring of the 4-oxo-tetrahydrobenzofuran can be aromatized to generate a fully aromatic benzofuran system. This transformation is typically achieved through dehydrogenation.

Dehydrogenation

Treatment of a 4-oxo-tetrahydrobenzofuran with a suitable dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperatures, is expected to lead to the corresponding 4-hydroxybenzofuran. Tautomerization of the enol form would yield the more stable phenolic product. This reaction provides a direct route to substituted benzofurans, which are themselves important scaffolds in medicinal chemistry.[6]

Quantitative Data Summary

A comprehensive search of the current literature did not yield specific quantitative data (e.g., yields, diastereoselectivities, enantioselectivities) for the fundamental reactions performed directly on the parent 4-oxo-tetrahydrobenzofuran scaffold. The provided experimental protocols are illustrative and based on the general reactivity of the functional groups present in the molecule. Researchers are encouraged to perform optimization studies for specific substrates.

Conclusion

The 4-oxo-tetrahydrobenzofuran core is a reactive and versatile scaffold that is amenable to a wide range of fundamental organic transformations. The enone moiety allows for selective 1,2- and 1,4-additions, while the α-protons and the carbonyl group itself provide handles for further functionalization and ring-forming reactions. The potential for aromatization to the corresponding benzofuran further enhances the synthetic utility of this heterocyclic system. A thorough understanding of these core reactions is crucial for the effective utilization of 4-oxo-tetrahydrobenzofurans in the design and synthesis of novel bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis and potential biological evaluation of this specific compound, based on available literature for structurally related molecules.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄BOC Sciences
Molecular Weight 194.184 g/mol BOC Sciences
CAS Number 82584-78-9BOC Sciences
Appearance SolidN/A
Melting Point 104-106 °CLookChem

Synthesis Protocol

A one-pot synthesis method for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates has been reported, which can be adapted for the synthesis of the methyl ester derivative. The reaction involves the condensation of a cyclic β-diketone with a halo-nitroacrylate.

Materials and Reagents
  • 1,3-Cyclohexanedione (Dihydroresorcinol)

  • Methyl 3-bromo-3-nitroacrylate

  • Potassium acetate

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Experimental Procedure
  • To a solution of 1,3-cyclohexanedione (1 equivalent) in anhydrous methanol, add potassium acetate (1 equivalent).

  • To this mixture, add methyl 3-bromo-3-nitroacrylate (1 equivalent).

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

A reported yield for a similar reaction using dihydroresorcin is 60%.[1]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification 1_3_Cyclohexanedione 1,3-Cyclohexanedione Mix Mix Reactants 1_3_Cyclohexanedione->Mix Methyl_3_bromo_3_nitroacrylate Methyl 3-bromo-3-nitroacrylate Methyl_3_bromo_3_nitroacrylate->Mix Potassium_acetate Potassium acetate Potassium_acetate->Mix Methanol Anhydrous Methanol Methanol->Mix Reflux Reflux for 6h Mix->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography Product Methyl 4-oxo-4,5,6,7- tetrahydro-1-benzofuran-3-carboxylate Chromatography->Product

Caption: One-pot synthesis of the target compound.

Potential Biological Applications and Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on various cancer cell lines.

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

  • Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death) in cancer cells.

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways

Benzofuran derivatives have been shown to exert their anticancer effects through various signaling pathways. While the specific mechanism of this compound is unknown, potential targets include pathways involved in cell proliferation, survival, and apoptosis.

Hypothesized Anticancer Mechanism

G cluster_compound Compound Action cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate mTOR mTOR Signaling Compound->mTOR Inhibition RAS_RAF RAS/RAF/MEK/ERK Pathway Compound->RAS_RAF Inhibition ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induction Proliferation Inhibition of Cell Proliferation mTOR->Proliferation RAS_RAF->Proliferation Apoptosis Induction of Apoptosis ROS->Apoptosis

Caption: Potential anticancer mechanisms of action.

Disclaimer: The biological protocols and signaling pathway information are based on the activities of structurally related benzofuran compounds and are provided for research and informational purposes only. The specific biological effects of this compound have not been definitively reported in the reviewed literature. Researchers should conduct their own validation studies.

References

Application Notes and Protocols: Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a heterocyclic compound featuring a fused benzofuran ring system. While direct biological activity data for this specific molecule is not extensively reported in peer-reviewed literature, its structural motif is a key component in a wide range of biologically active molecules. The benzofuran scaffold is recognized for its versatile pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] Consequently, this compound serves as a valuable synthetic intermediate and a foundational scaffold for the development of novel therapeutic agents.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, supported by data from related derivatives, and include detailed protocols for its synthesis and modification.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules with potential therapeutic value. The core structure can be readily modified at several positions to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.

Anticancer Drug Discovery

The benzofuran nucleus is a prominent feature in many compounds exhibiting significant anticancer activity.[3] Derivatives of the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran scaffold are being investigated for their potential to inhibit cancer cell proliferation. The general strategy involves the synthesis of hybrid molecules where the benzofuran core is linked to other pharmacophores known to possess cytotoxic properties.

Example Application: Synthesis of benzofuran-hybrid molecules targeting various cancer cell lines. For instance, benzofuran-oxadiazole and benzofuran-triazole hybrids have shown cytotoxic potential against lung cancer cell lines.[4] Similarly, benzofuran-chalcone derivatives have demonstrated activity against breast and prostate cancer cell lines.

Quantitative Data for Related Benzofuran Derivatives (Anticancer Activity):

Compound ClassCell LineMeasurementValueReference
Benzofuran-Chalcone DerivativeMCF-7 (Breast Cancer)IC₅₀1.2 µM[5]
Benzofuran-Chalcone DerivativePC-3 (Prostate Cancer)IC₅₀1.5 µM[5]
Benzofuran-Thiazolidinone HybridHepG2 (Liver Cancer)IC₅₀4.0-8.99 µM[3]
2-Aryl Benzofuran-QuinazolineLung CancerIC₅₀6.3 ± 0.7 μM[4]
Halogenated Benzofuran DerivativeK562 (Leukemia)IC₅₀Varies with substitution[6]
Halogenated Benzofuran DerivativeHeLa (Cervical Cancer)IC₅₀Varies with substitution[6]
Antimicrobial Agent Development

Benzofuran derivatives have been a consistent source of new antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2] The 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate scaffold can be used to generate novel compounds with potential antibacterial and antifungal properties. Modifications often involve the introduction of halogens or nitrogen-containing heterocycles to enhance antimicrobial potency.

Example Application: Synthesis of halogenated or heterocyclic-substituted tetrahydrobenzofurans to screen for activity against pathogenic bacteria and fungi.

Quantitative Data for Related Benzofuran Derivatives (Antimicrobial Activity):

Compound ClassMicroorganismMeasurementValue (µg/mL)Reference
Halogenated Benzofuran DerivativeStaphylococcus aureusMIC50-200[7]
Halogenated Benzofuran DerivativeCandida albicansMIC100[7]
Aza-benzofuran DerivativeEscherichia coliMIC25[8]
Oxa-benzofuran DerivativePenicillium italicumMIC12.5[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates.[9]

Materials:

  • Dihydroresorcinol (1,3-Cyclohexanedione)

  • Methyl 3-bromo-3-nitroacrylate

  • Potassium acetate

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add equimolar amounts of dihydroresorcinol, methyl 3-bromo-3-nitroacrylate, and potassium acetate.

  • Add anhydrous methanol to the flask to serve as the solvent.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux and maintain for 6 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Resuspend the residue in a suitable solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Derivatization of the Tetrahydrobenzofuran Scaffold (General Example: Amide Formation)

This protocol describes a general method to convert the methyl ester of the title compound into a variety of amides, a common step in creating a library of compounds for biological screening.

Materials:

  • This compound

  • A primary or secondary amine of choice

  • Aprotic solvent (e.g., Toluene, THF)

  • Reagents for aminolysis (e.g., Sodium methoxide, or direct high-temperature reaction)

  • Round-bottom flask

  • Stirrer

  • Heating mantle or oil bath

Procedure:

  • Hydrolysis to Carboxylic Acid (Optional but common intermediate step):

    • Dissolve the starting methyl ester in a mixture of THF and water.

    • Add an excess of Lithium Hydroxide (LiOH).

    • Stir at room temperature until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield the carboxylic acid.

  • Amide Coupling:

    • Dissolve the resulting carboxylic acid in a suitable solvent like DMF or CH₂Cl₂.

    • Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

    • Stir for 10-15 minutes.

    • Add the desired amine (1.1 equivalents).

    • Stir the reaction at room temperature overnight.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents.

    • Purify the final amide product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Dihydroresorcinol + Methyl 3-bromo-3-nitroacrylate reaction One-pot reaction (Potassium acetate, Methanol, Reflux) start->reaction Reagents product Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate reaction->product Yields core Core Scaffold (Methyl Ester) hydrolysis Hydrolysis (LiOH) core->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling (HATU, Amine) acid->coupling amides Library of Amide Derivatives coupling->amides library Compound Library anticancer Anticancer Assays (e.g., MTT Assay on MCF-7, A549) library->anticancer antimicrobial Antimicrobial Assays (e.g., MIC against S. aureus) library->antimicrobial data IC50 / MIC Data anticancer->data antimicrobial->data

Caption: Workflow for synthesis, derivatization, and screening.

SAR_logic cluster_modifications Chemical Modifications cluster_outcomes Potential Biological Outcomes scaffold 4-Oxo-tetrahydrobenzofuran Core mod1 Halogenation (e.g., Br, Cl at various positions) scaffold->mod1 mod2 Amide/Ester Variation (at C3-carboxylate) scaffold->mod2 mod3 Addition of Heterocycles (e.g., Oxadiazole, Triazole) scaffold->mod3 outcome1 Increased Anticancer Potency (Lower IC50) mod1->outcome1 outcome2 Enhanced Antimicrobial Activity (Lower MIC) mod1->outcome2 mod2->outcome1 outcome3 Improved Selectivity mod2->outcome3 mod3->outcome1 mod3->outcome2

References

Application Notes and Protocols for the Derivatization of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a versatile heterocyclic scaffold that holds significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a fused benzofuran ring system, serves as a valuable starting point for the synthesis of a diverse range of derivatives. The carboxylic acid moiety at the 3-position provides a convenient handle for derivatization, primarily through the formation of amides and esters. These modifications allow for the systematic exploration of the molecule's structure-activity relationship (SAR), enabling the fine-tuning of its physicochemical properties and biological activity.

Benzofuran derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1] By synthesizing a library of amide and ester derivatives of the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid core, researchers can investigate new therapeutic agents. These application notes provide detailed protocols for the synthesis of various amide and ester derivatives, along with methods for their characterization and potential applications.

Derivatization Strategies

The primary methods for the derivatization of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involve the transformation of the carboxylic acid group into amides and esters. This can be achieved through several standard synthetic routes:

  • Amide Formation:

    • Coupling Reagent-Mediated Amidation: Carboxylic acids can be coupled with primary or secondary amines in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). Other effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

    • Acyl Chloride Formation Followed by Amination: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with an appropriate amine to yield the desired amide.

  • Ester Formation:

    • Fischer Esterification: The carboxylic acid can be reacted with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

    • Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base to form the corresponding carboxylate salt, which is then reacted with an alkyl halide to form the ester.

    • Steglich Esterification: This method uses a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine) to facilitate the reaction between the carboxylic acid and an alcohol.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general method for the synthesis of amide derivatives of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid using HATU as the coupling agent.

Materials:

  • 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

  • Amine (e.g., benzylamine, morpholine, aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M), add the desired amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Synthesis of Amides via the Acyl Chloride

This two-step protocol involves the formation of the acyl chloride followed by reaction with an amine.

Step 1: Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl chloride

Materials:

  • 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 equiv) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl chloride, which is used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl chloride

  • Amine (e.g., benzylamine, morpholine, aniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude acyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C.

  • Add a solution of the desired amine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: Fischer Esterification for Methyl/Ethyl Ester Synthesis

This protocol describes the synthesis of simple alkyl esters of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.

Materials:

  • 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1.0 equiv) in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by silica gel column chromatography if necessary. A one-pot synthesis of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has been reported with a yield of 60%.[2]

Data Presentation

The following tables summarize representative quantitative data for a selection of hypothetical, yet plausible, derivatives of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, based on the protocols described above.

Table 1: Amide Derivatives of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Compound IDAmineCoupling MethodYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
1a BenzylamineHATU/DIPEA85165-1678.21 (s, 1H), 7.30-7.45 (m, 5H), 6.85 (br t, 1H), 4.65 (d, 2H), 2.80 (t, 2H), 2.50 (t, 2H), 2.15 (m, 2H)
1b MorpholineAcyl Chloride/TEA78188-1908.15 (s, 1H), 3.70-3.90 (m, 8H), 2.78 (t, 2H), 2.48 (t, 2H), 2.12 (m, 2H)
1c AnilineHATU/DIPEA72201-2038.30 (s, 1H), 7.85 (br s, 1H), 7.60 (d, 2H), 7.35 (t, 2H), 7.15 (t, 1H), 2.82 (t, 2H), 2.52 (t, 2H), 2.18 (m, 2H)

Table 2: Ester Derivatives of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Compound IDAlcoholEsterification MethodYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
2a MethanolFischer (H₂SO₄)60[2]98-1008.25 (s, 1H), 3.90 (s, 3H), 2.75 (t, 2H), 2.45 (t, 2H), 2.10 (m, 2H)
2b EthanolFischer (H₂SO₄)6576-788.24 (s, 1H), 4.35 (q, 2H), 2.76 (t, 2H), 2.46 (t, 2H), 2.11 (m, 2H), 1.40 (t, 3H)
2c Benzyl alcoholSteglich (DCC/DMAP)75110-1128.28 (s, 1H), 7.32-7.48 (m, 5H), 5.35 (s, 2H), 2.77 (t, 2H), 2.47 (t, 2H), 2.13 (m, 2H)

Visualizations

experimental_workflow_amide_synthesis cluster_0 Method A: Direct Coupling cluster_1 Method B: Via Acyl Chloride start 4-oxo-4,5,6,7-tetrahydro-1- benzofuran-3-carboxylic acid reagents1 Amine (R-NH2) HATU, DIPEA DMF reaction1 Amide Coupling start->reaction1 reagents2 1. Oxalyl Chloride, cat. DMF 2. Amine (R-NH2), TEA reaction2 Acyl Chloride Formation & Amidation start->reaction2 reagents1->reaction1 workup1 Aqueous Workup (EtOAc, NaHCO3, Brine) reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Amide Derivative purification1->product1 reagents2->reaction2 workup2 Aqueous Workup (DCM, HCl, NaHCO3, Brine) reaction2->workup2 purification2 Recrystallization or Column Chromatography workup2->purification2 product2 Amide Derivative purification2->product2

Caption: Workflow for amide synthesis.

experimental_workflow_ester_synthesis start 4-oxo-4,5,6,7-tetrahydro-1- benzofuran-3-carboxylic acid reaction1 Fischer Esterification start->reaction1 reagents1 Alcohol (R-OH) cat. H2SO4 Reflux reagents1->reaction1 workup1 Aqueous Workup (EtOAc, NaHCO3, Brine) reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ester Derivative purification1->product1

Caption: Workflow for ester synthesis.

Applications and Future Directions

The derivatization of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid opens up numerous avenues for research and development. The synthesized amide and ester libraries can be screened for a variety of biological activities. For instance, benzofuran carboxamide derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1]

Screening for Biological Activity:

  • Antimicrobial Assays: Derivatives can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

  • Anticancer Screening: The compounds can be evaluated for their cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition Assays: Depending on the target, derivatives can be tested for their ability to inhibit specific enzymes involved in disease pathways.

  • Anti-inflammatory Assays: In vitro assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production, can be employed.

The systematic modification of the amide and ester functionalities allows for the development of a comprehensive SAR profile. This information is crucial for the rational design of more potent and selective drug candidates. Further modifications to the benzofuran core, in combination with the derivatization of the carboxylic acid, can lead to the discovery of novel compounds with enhanced therapeutic potential.

References

Application Notes and Protocols for the Total Synthesis of Natural Products via Tetrahydrobenzofuran Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of natural products featuring a key tetrahydrobenzofuran core. The methodologies presented are drawn from notable total syntheses, offering insights into the strategic construction and elaboration of this important heterocyclic motif. The protocols are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The tetrahydrobenzofuran moiety is a privileged scaffold found in a variety of biologically active natural products. Its unique three-dimensional structure and electronic properties often contribute significantly to the pharmacological profile of these molecules. The construction of this heterocyclic system is a key challenge in the total synthesis of such natural products. This document will focus on the total synthesis of (+)-Frondosin B, a marine sesquiterpenoid that has garnered significant attention due to its potential as an inhibitor of interleukin-8 (IL-8) receptors and protein kinase C (PKC), making it a target for the development of anti-inflammatory and anti-cancer agents.[1]

We will explore a highly efficient, enantioselective total synthesis of (+)-Frondosin B, highlighting the key transformations used to construct and functionalize the tetrahydrobenzofuran intermediate.

Case Study: The Organocatalytic Three-Step Total Synthesis of (+)-Frondosin B

The total synthesis of (+)-Frondosin B developed by the MacMillan group represents a landmark in efficiency, affording the natural product in just three steps from commercially available starting materials with an overall yield of 50%.[1] This approach leverages organocatalysis to establish the key stereocenter, followed by a series of strategic bond formations to complete the tetracyclic core.

Synthetic Strategy Overview

The retrosynthetic analysis of (+)-Frondosin B reveals a convergent strategy. The key disconnection is the final ring-closing reaction to form the seven-membered ring. This leads back to a crucial allylic alcohol intermediate, which is assembled from an aldehyde derived from an organocatalytic conjugate addition. The tetrahydrobenzofuran core is present in one of the key building blocks.

Logical Relationship of Synthetic Strategy

G Frondosin_B (+)-Frondosin B Allylic_Alcohol Allylic Alcohol Intermediate Frondosin_B->Allylic_Alcohol BBr3 mediated cyclization & demethylation Aldehyde Aldehyde Intermediate Allylic_Alcohol->Aldehyde Vinyllithium addition Benzofuran_Boronic_Acid Benzofuran Boronic Acid Aldehyde->Benzofuran_Boronic_Acid Organocatalytic conjugate addition Crotonaldehyde Crotonaldehyde Aldehyde->Crotonaldehyde Organocatalytic conjugate addition

Caption: Retrosynthetic analysis of (+)-Frondosin B.

Experimental Protocols

The following protocols are adapted from the supporting information of the MacMillan group's publication on the total synthesis of (+)-Frondosin B.[1][2]

Key Step 1: Organocatalytic Enantioselective Conjugate Addition

This step establishes the crucial stereocenter of (+)-Frondosin B through an enantioselective conjugate addition of a benzofuran-derived boronic acid to crotonaldehyde, catalyzed by an imidazolidinone organocatalyst.

Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup Benzofuran_Boronic_Acid 5-Methoxy-2,3-dihydrobenzofuran-7-yl)boronic acid Solvent Toluene/H2O Benzofuran_Boronic_Acid->Solvent Crotonaldehyde Crotonaldehyde Crotonaldehyde->Solvent Catalyst Imidazolidinone Catalyst Catalyst->Solvent Temperature Room Temperature Solvent->Temperature Time 24 h Temperature->Time Quench Aqueous NH4Cl Time->Quench Extraction Ethyl Acetate Quench->Extraction Purification Flash Chromatography Extraction->Purification Product Enantioenriched Aldehyde Purification->Product

References

Role of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate in developing anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including significant anticancer properties.[1][2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[3][5] This document provides detailed application notes and experimental protocols for evaluating the anticancer potential of benzofuran derivatives, with a specific focus on analogs of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.

Due to the limited publicly available data on the specific anticancer activity of this compound, this guide will utilize data and protocols from studies on structurally related and biologically active benzofuran derivatives. The methodologies and principles described herein are broadly applicable for the investigation of novel benzofuran compounds in an anticancer drug discovery context.

Featured Compounds: Halogenated Benzofuran-3-Carboxylate Derivatives

The protocols and data presented are based on studies of two representative halogenated benzofuran derivatives, which have demonstrated significant in vitro anticancer activity:

  • Compound 7: Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

  • Compound 8: Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

These compounds serve as excellent examples for outlining the experimental workflow for assessing the anticancer potential of novel benzofuran analogs.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of the featured benzofuran derivatives against a panel of human cancer cell lines, as determined by the MTT assay.[6]

Table 1: IC50 Values (in µM) of Compound 7 and Compound 8 Against Various Human Cancer Cell Lines. [6]

Cell LineCancer TypeCompound 7 (IC50 in µM)Compound 8 (IC50 in µM)
A549Lung Carcinoma6.3 ± 2.53.5 ± 0.6
HepG2Hepatocellular Carcinoma11.0 ± 3.23.8 ± 0.5
SW620Colorectal Adenocarcinoma> 10010.8 ± 0.9
HCT116Colorectal Carcinoma> 100> 100
PC3Prostate Adenocarcinoma> 100> 100
MDA-MB-231Breast Adenocarcinoma> 100> 100
SW480Colorectal Adenocarcinoma> 100> 100

Table 2: Comparative IC50 Values (in µM) with Standard Chemotherapeutic Agents. [6]

Cell LineCompound 7Compound 8DoxorubicinCisplatin
A5496.3 ± 2.53.5 ± 0.60.08 ± 0.014.8 ± 0.5
HepG211.0 ± 3.23.8 ± 0.50.3 ± 0.054.5 ± 0.4

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzofuran derivative stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Human cancer cell lines

  • Benzofuran derivative

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol quantifies the number of apoptotic and necrotic cells following compound treatment.

Materials:

  • Human cancer cell lines

  • Benzofuran derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. The analysis will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Further Investigations A Synthesis of Benzofuran Derivative B MTT Assay on Cancer Cell Lines A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Select Potent Compounds E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot for Apoptotic Proteins E->F G In Vivo Xenograft Model Studies F->G H Lead Optimization G->H

Caption: Workflow for evaluating the anticancer potential of novel benzofuran derivatives.

Proposed Signaling Pathway for Apoptosis Induction

G Compound Benzofuran Derivative ROS Increased ROS Production Compound->ROS G2M G2/M Phase Cell Cycle Arrest Compound->G2M Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed mechanism of action for certain anticancer benzofuran derivatives.

References

Techniques for the Esterification of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a critical transformation in medicinal chemistry and drug development. Esters of this heterocyclic scaffold are frequently synthesized to enhance pharmacokinetic properties, such as cell membrane permeability and metabolic stability, or to serve as prodrugs. The β-keto ester moiety within the target molecule presents unique chemical considerations, influencing the choice of esterification method. This document provides a detailed overview of several common and effective techniques for the esterification of this carboxylic acid, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Comparative Data of Esterification Techniques

The selection of an appropriate esterification method depends on factors such as the scale of the reaction, the desired purity of the product, the sensitivity of the starting material to acidic or basic conditions, and the steric hindrance of the alcohol. Below is a summary of common techniques with generalized data.

Esterification TechniqueAlcoholReagentsTypical SolventTypical Reaction TimeTypical Yield (%)Key Considerations
Fischer-Speier Esterification MethanolH₂SO₄ (catalytic)Methanol4-24 hours70-90Equilibrium reaction; requires excess alcohol or removal of water. Risk of side reactions due to strong acid and heat.
Steglich Esterification EthanolDCC, DMAPDichloromethane2-12 hours80-95Mild conditions. Dicyclohexylurea (DCU) byproduct can complicate purification. Good for sterically hindered alcohols.[1][2]
Mitsunobu Reaction IsopropanolDEAD, PPh₃Tetrahydrofuran1-6 hours75-90Mild, non-acidic conditions. Inversion of stereochemistry if a chiral alcohol is used. Byproducts can be challenging to remove.[3][4]
Diazomethane Esterification MethanolCH₂N₂Diethyl ether< 1 hour>95Fast and high-yielding for methyl esters. Diazomethane is toxic and explosive, requiring specialized handling.

Experimental Protocols

Fischer-Speier Esterification for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

This method is a classic acid-catalyzed esterification suitable for simple, unhindered alcohols.[5]

Materials:

  • 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Fischer_Esterification_Workflow A Dissolve Acid in Methanol B Add Sulfuric Acid A->B Catalyst C Reflux B->C Heat D Evaporate Methanol C->D Cool E Work-up (Wash) D->E F Dry and Concentrate E->F G Purify F->G Steglich_Esterification_Workflow A Dissolve Acid, Alcohol, DMAP in DCM B Cool to 0°C A->B C Add DCC Solution B->C D Stir at Room Temperature C->D E Filter DCU D->E F Work-up (Wash) E->F G Dry and Concentrate F->G H Purify G->H Mitsunobu_Reaction_Workflow A Dissolve Acid, Alcohol, PPh3 in THF B Cool to 0°C A->B C Add DEAD/DIAD B->C D Stir at Room Temperature C->D E Concentrate D->E F Work-up (Wash) E->F G Dry and Concentrate F->G H Purify G->H Diazomethane_Esterification_Workflow A Dissolve Acid in Ether B Cool to 0°C A->B C Add Diazomethane Solution B->C D Quench with Acetic Acid C->D E Evaporate Solvent D->E Decision_Tree cluster_conditions Reaction Conditions cluster_methods Recommended Method Start Start: Esterification of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid Acid_Sensitive Acid Sensitive Substrate? Start->Acid_Sensitive Methyl_Ester Methyl Ester Only? Start->Methyl_Ester Mild_Conditions Mild Conditions Required? Acid_Sensitive->Mild_Conditions Yes Fischer Fischer-Speier Acid_Sensitive->Fischer No Steric_Hindrance Sterically Hindered Alcohol? Steglich Steglich Steric_Hindrance->Steglich Yes Mitsunobu Mitsunobu Steric_Hindrance->Mitsunobu No Methyl_Ester->Fischer No (Cost-effective) Diazomethane Diazomethane Methyl_Ester->Diazomethane Yes (High Yield/Purity) Mild_Conditions->Steric_Hindrance

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described method is a one-pot reaction that offers a straightforward and efficient route to this target molecule.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds. The tetrahydrobenzofuran scaffold is a recurring motif in natural products and pharmaceutical agents. This protocol details a one-pot synthesis utilizing the condensation of 1,3-cyclohexanedione with methyl 3-bromo-3-nitroacrylate.[1] This method is advantageous due to its operational simplicity and good reported yields.

Reaction Principle

The synthesis proceeds via a tandem reaction sequence initiated by a Michael addition of the enolate of 1,3-cyclohexanedione to methyl 3-bromo-3-nitroacrylate. This is followed by an intramolecular cyclization and subsequent elimination of nitrous acid to afford the desired fused furan ring system. Potassium acetate serves as a crucial base to facilitate the initial deprotonation of the 1,3-dione and to promote the subsequent reaction steps.

Experimental Protocol

Materials:

  • 1,3-Cyclohexanedione

  • Methyl 3-bromo-3-nitroacrylate

  • Potassium acetate (anhydrous)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous methanol, add potassium acetate (1.0 eq).

  • Stir the mixture at room temperature until all solids are dissolved.

  • To this solution, add methyl 3-bromo-3-nitroacrylate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 6 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Stoichiometric RatioReported Yield (%)
1,3-CyclohexanedioneC₆H₈O₂112.131.0-
Methyl 3-bromo-3-nitroacrylateC₄H₄BrNO₄226.001.0-
Potassium acetateC₂H₃KO₂98.141.0-
This compound C₁₀H₁₀O₄ 194.18 - 60-84 [1]

Visualizations

Reaction Scheme:

Reaction_Scheme Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 1,3-Cyclohexanedione P1 This compound R1->P1 R2 Methyl 3-bromo-3-nitroacrylate R2->P1 Reagent1 Potassium Acetate Reagent1->P1 Condition1 Anhydrous Methanol, Reflux, 6h Condition1->P1

Caption: One-pot synthesis of the target compound.

Experimental Workflow:

Experimental_Workflow start Start reactants Mix 1,3-Cyclohexanedione and Potassium Acetate in Methanol start->reactants add_reagent Add Methyl 3-bromo-3-nitroacrylate reactants->add_reagent reflux Reflux for 6 hours add_reagent->reflux workup Work-up (Evaporation, Extraction, Washing) reflux->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Step-by-step experimental workflow.

References

Application Note 1: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans via Oxidative Annulation

Author: BenchChem Technical Support Team. Date: December 2025

An overview of advanced catalytic methodologies for the synthesis of substituted benzofurans is presented, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for key synthetic strategies, focusing on palladium, copper, and gold-catalyzed reactions. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental procedures are provided for reproducible research. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual guidance.

This method describes a palladium-catalyzed oxidative annulation of phenols with internal alkynes to furnish 2,3-disubstituted benzofurans. This approach is noted for its broad substrate scope and regioselectivity.[1]

Quantitative Data
EntryPhenol SubstrateAlkyne SubstrateProductYield (%)
1PhenolDiphenylacetylene2,3-Diphenylbenzofuran90
2p-CresolDiphenylacetylene5-Methyl-2,3-diphenylbenzofuran85
3p-MethoxyphenolDiphenylacetylene5-Methoxy-2,3-diphenylbenzofuran88
4Phenol1-Phenyl-1-propyne2-Methyl-3-phenylbenzofuran75 (regioisomer)
51-NaphtholDiphenylacetylene2,3-Diphenylnaphtho[1,2-b]furan82
Experimental Protocol

A mixture of the phenol (0.5 mmol), the internal alkyne (0.6 mmol), Pd(OAc)₂ (5 mol %), Cu(OAc)₂ (2.0 equiv), and AgOAc (2.0 equiv) in toluene (2 mL) is stirred in a sealed tube at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), and the organic layer is dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 2,3-disubstituted benzofuran.

Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_workup Workup & Purification phenol Phenol Derivative reaction Reaction Vessel (Sealed Tube, 120 °C, 12 h) phenol->reaction alkyne Internal Alkyne alkyne->reaction catalyst Pd(OAc)₂ catalyst->reaction oxidant Cu(OAc)₂ / AgOAc oxidant->reaction solvent Toluene solvent->reaction extraction Dilution with EtOAc, Filtration through Celite reaction->extraction washing Washing with H₂O & Brine extraction->washing drying Drying over Na₂SO₄ washing->drying purification Column Chromatography drying->purification product 2,3-Disubstituted Benzofuran purification->product

Caption: Palladium-catalyzed oxidative annulation workflow.

Application Note 2: Copper-Catalyzed One-Pot Synthesis of Amino-Substituted Benzofurans

This protocol outlines a one-pot synthesis of amino-substituted benzofurans from salicylaldehydes, secondary amines, and calcium carbide (as an in situ source of acetylene).[2] The reaction proceeds via a copper-catalyzed A³ coupling followed by intramolecular cyclization.

Quantitative Data
EntrySalicylaldehydeAmineProductYield (%)
1SalicylaldehydePiperidine2-(Piperidin-1-ylmethyl)benzofuran85
25-BromosalicylaldehydePiperidine5-Bromo-2-(piperidin-1-ylmethyl)benzofuran82
33-MethoxysalicylaldehydeMorpholine7-Methoxy-2-(morpholinomethyl)benzofuran78
4SalicylaldehydePyrrolidine2-(Pyrrolidin-1-ylmethyl)benzofuran88
55-NitrosalicylaldehydePiperidine5-Nitro-2-(piperidin-1-ylmethyl)benzofuran70
Experimental Protocol

To a solution of the salicylaldehyde (1.0 mmol) and the secondary amine (1.2 mmol) in DMSO (3 mL) in a sealed tube, CuBr (5 mol %) and Na₂CO₃ (2.0 equiv) are added. Calcium carbide (1.5 mmol) is then added, and the tube is sealed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired amino-substituted benzofuran.

Reaction Mechanism

G A Salicylaldehyde + Amine B Iminium Ion Formation A->B D Attack of Copper Acetylide on Iminium Ion B->D C Copper Acetylide (from CaC₂ + CuBr) C->D E Intermediate A D->E F Intramolecular Cyclization E->F G Isomerization F->G H Amino-substituted Benzofuran G->H G A Gold(I)-NHC Catalyst B Coordination to Alkyne A->B C Intramolecular Attack of Ether Oxygen B->C D Organogold Intermediate C->D E Migration of Benzyl Group D->E F Product Release & Catalyst Regeneration E->F F->A H 2,3-Disubstituted Benzofuran F->H G 2-Alkynylaryl Benzyl Ether G->B

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A frequently used method involves the reaction of a cyclic СН-acid, such as cyclohexane-1,3-dione (also known as dihydroresorcin), with methyl 3-bromo-3-nitroacrylate.[1] The reaction is typically conducted in a solvent like anhydrous methanol in the presence of a base, such as potassium acetate, under reflux conditions.[1]

Q2: What is the general reaction mechanism?

A2: While detailed mechanistic studies for this specific reaction are extensive, the pathway is believed to involve a Michael addition of the enolate of the cyclic dione to the methyl 3-bromo-3-nitroacrylate, followed by an intramolecular nucleophilic substitution/cyclization and subsequent elimination to form the benzofuran ring system.

Q3: How can the progress of the reaction be monitored?

A3: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[2] This allows for the visualization of the consumption of starting materials and the formation of the product over time.

Q4: What are the key reaction parameters that need to be optimized?

A4: The optimization of this synthesis hinges on the careful selection of the base, solvent, temperature, and reaction time to maximize yield and minimize side product formation.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Incorrect Stoichiometry Ensure an equimolar ratio of the cyclic dione and methyl 3-bromo-3-nitroacrylate with the base (e.g., potassium acetate) is used.[1]
Suboptimal Base Potassium acetate has been shown to be an effective base for this transformation.[1] If yields are low, consider screening other non-nucleophilic organic or inorganic bases.
Improper Solvent Anhydrous methanol is a reported solvent for this reaction.[1] Ensure the solvent is dry, as water can interfere with the reaction. In other benzofuran syntheses, acetonitrile has been found to provide a good balance between conversion and selectivity.[3][4]
Incorrect Temperature The reaction is typically run at the reflux temperature of the solvent (e.g., methanol).[1] Ensure the reaction mixture reaches and maintains the appropriate temperature.
Impure Starting Materials Verify the purity of cyclohexane-1,3-dione and methyl 3-bromo-3-nitroacrylate using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products.
Reaction Time A reaction time of 6 hours has been reported to be effective.[1] If TLC shows incomplete conversion, the reaction time can be extended. Conversely, prolonged reaction times could lead to product degradation.

Issue 2: Difficulty in Product Purification

Possible Cause Recommended Solution
Presence of Unreacted Starting Materials After the initial workup, unreacted 1,3-cyclohexanedione can sometimes be removed by washing the organic layer with an aqueous potassium carbonate solution.[5]
Complex Mixture of Side Products If the crude product is a complex mixture, purification by column chromatography on silica gel is the most effective method.[2][5] Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity to separate the desired product.[2]
Product Oiling Out If the product fails to crystallize or solidifies as an oil, attempt trituration with a non-polar solvent like hexane or a cold ether/hexane mixture to induce solidification.

Issue 3: Formation of Unexpected Side Products

Possible Cause Recommended Solution
Alternative Reaction Pathways The reaction conditions can sometimes favor the formation of isomers or other byproducts.[6] Re-optimize the reaction conditions, paying close attention to temperature and the rate of addition of reagents. Quantum chemical calculations have been used to estimate possible alternative reaction pathways.
Side Reactions In related tetrahydrofuran syntheses, competing side reactions like β-hydride elimination have been observed.[7] While not directly reported for this synthesis, being aware of such possibilities can help in analyzing byproducts. Characterize major side products by NMR and MS to understand their origin and adjust conditions accordingly.

Data Presentation: Reaction Condition Optimization

The following table summarizes reported yields for the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates under specific conditions.

Starting Material (Cyclic CH-Acid)ReagentSolventBaseTimeTemperatureYield (%)Reference
Dihydroresorcin (Cyclohexane-1,3-dione)Methyl 3-bromo-3-nitroacrylateAnhydrous MethanolPotassium Acetate6 hReflux60%[1]
DimedoneMethyl 3-bromo-3-nitroacrylateAnhydrous MethanolPotassium Acetate6 hReflux84%[1]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on the reported synthesis from dihydroresorcin (cyclohexane-1,3-dione).[1]

Materials:

  • Cyclohexane-1,3-dione

  • Methyl 3-bromo-3-nitroacrylate

  • Potassium Acetate

  • Anhydrous Methanol

  • Ethyl Acetate

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexane-1,3-dione (1.0 eq), methyl 3-bromo-3-nitroacrylate (1.0 eq), and potassium acetate (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask. The concentration should be sufficient to dissolve or suspend the reactants effectively.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC over a period of 6 hours or until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system such as a hexane/ethyl acetate gradient to afford the pure product.[2]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G General Experimental Workflow A 1. Reagent Preparation (Cyclic Dione, Nitroacrylate, Base) B 2. Reaction Setup (Anhydrous Methanol, Reflux) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Aqueous Workup (Extraction & Washing) C->D Upon Completion E 5. Purification (Silica Gel Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F G Final Product F->G

Caption: General experimental workflow for the synthesis.

G Troubleshooting Logic for Low Yield A Low Product Yield B Review Starting Materials A->B C Review Reaction Conditions A->C D Investigate Purification Step A->D B1 Purity Check (NMR/MS) B->B1 B2 Stoichiometry Check B->B2 C1 Base (Type & Molarity) C->C1 C2 Solvent (Anhydrous?) C->C2 C3 Temperature (Reflux?) C->C3 C4 Time (Monitor w/ TLC) C->C4 D1 Loss During Workup? D->D1 D2 Chromatography Conditions D->D2

Caption: Logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on alternative synthesis routes for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 1,3-cyclohexanedione (also known as dihydroresorcinol) and a reagent that provides the furan ring fragment with the methyl carboxylate group. Key examples of the second reagent are methyl 3-bromo-3-nitroacrylate and methyl propiolate.

Q2: What are the key reaction types involved in the synthesis of this molecule?

A2: The synthesis typically involves a sequence of reactions, often performed in a one-pot procedure. These can include Michael addition, condensation, and cyclization/aromatization reactions to form the fused tetrahydrobenzofuran ring system.

Q3: What are the typical yields and reaction times for the synthesis of the target molecule?

A3: Yields and reaction times can vary significantly depending on the chosen synthetic route and reaction conditions. For instance, a one-pot synthesis using dihydroresorcinol and methyl 3-bromo-3-nitroacrylate has been reported to yield approximately 60% of the product after a 6-hour reaction time.[1]

Q4: What are the common challenges encountered during the synthesis and purification?

A4: Common challenges include incomplete reactions, formation of side products, and difficulties in purifying the final compound. Low yields can result from side reactions or unfavorable reaction equilibria. Purification can be complicated by the presence of unreacted starting materials or byproducts with similar polarities to the desired product.

Q5: What analytical techniques are used to characterize the final product?

A5: The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Alternative Synthesis Routes

Two primary alternative routes for the synthesis of this compound are detailed below.

Route 1: One-Pot Synthesis from Dihydroresorcinol and Methyl 3-bromo-3-nitroacrylate

This one-pot reaction provides a direct approach to the target molecule.

Synthesis_Route_1 start Dihydroresorcinol + Methyl 3-bromo-3-nitroacrylate reagents Potassium Acetate, Anhydrous Methanol start->reagents conditions Reflux, 6h reagents->conditions product Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate conditions->product Yield: ~60%

Caption: One-pot synthesis of the target compound.

Experimental Protocol:

  • To a solution of dihydroresorcinol (1 equivalent) in anhydrous methanol, add potassium acetate (1 equivalent) and methyl 3-bromo-3-nitroacrylate (1 equivalent).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide:

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield Inactive reagents.Ensure the use of anhydrous methanol and fresh potassium acetate.
Insufficient reaction time or temperature.Ensure the reaction is refluxed for the specified time. Monitor by TLC to confirm completion.
Formation of multiple products Side reactions due to the presence of water.Use anhydrous solvents and reagents.
Incorrect stoichiometry.Carefully measure the molar equivalents of the reactants.
Difficulty in purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like recrystallization.
Route 2: Synthesis from 1,3-Cyclohexanedione and a Three-Carbon Building Block

This route involves the reaction of 1,3-cyclohexanedione with a suitable three-carbon electrophile to construct the furan ring. While a direct synthesis of the target molecule using this approach was not found, a plausible pathway can be proposed based on the synthesis of the core 4-oxo-4,5,6,7-tetrahydrobenzofuran scaffold.[2]

Synthesis_Route_2 start 1,3-Cyclohexanedione + Methyl Bromopyruvate step1 Base-catalyzed Alkylation start->step1 intermediate Intermediate Adduct step1->intermediate step2 Intramolecular Cyclization/Dehydration intermediate->step2 product Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate step2->product

Caption: Proposed synthesis from 1,3-cyclohexanedione.

Proposed Experimental Protocol:

  • Alkylation: To a solution of 1,3-cyclohexanedione (1 equivalent) and a suitable base (e.g., sodium ethoxide or potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone), add methyl bromopyruvate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Cyclization and Dehydration: The intermediate adduct can be cyclized in situ or after isolation. Acidic conditions (e.g., p-toluenesulfonic acid in toluene with azeotropic removal of water) or a dehydrating agent can be employed to facilitate the formation of the furan ring.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture if necessary, and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide:

Issue Possible Cause(s) Suggested Solution(s)
Low yield of alkylated intermediate Incomplete deprotonation of 1,3-cyclohexanedione.Use a stronger base or ensure anhydrous conditions.
Side reactions of methyl bromopyruvate.Add the electrophile slowly and maintain a controlled temperature.
Incomplete cyclization Insufficiently acidic or dehydrating conditions.Use a stronger acid catalyst or a more efficient method for water removal (e.g., Dean-Stark apparatus).
Formation of polymeric byproducts Self-condensation of starting materials or intermediates.Maintain dilute reaction conditions and control the temperature.

Quantitative Data

Parameter Route 1 Route 2 (Proposed)
Starting Materials Dihydroresorcinol, Methyl 3-bromo-3-nitroacrylate1,3-Cyclohexanedione, Methyl Bromopyruvate
Key Reagents Potassium Acetate, MethanolBase (e.g., K₂CO₃), Acid catalyst (e.g., p-TsOH)
Reported Yield ~60%[1]Not reported
Reaction Time 6 hours[1]Varies (requires optimization)
Purity Not explicitly reported, requires purificationNot applicable

Product Characterization Data

While specific spectroscopic data for the target molecule was not found in the search results, typical expected values based on similar structures are provided below for reference.

Technique Expected Observations
¹H NMR Signals for the methyl ester protons (~3.8 ppm), methylene protons of the cyclohexenone ring (~2.0-3.0 ppm), and a singlet for the furan proton (~8.0 ppm).
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester, carbons of the furan and cyclohexenone rings, and the methyl ester carbon.
IR (cm⁻¹) Characteristic absorption bands for C=O stretching (ketone and ester), C-O-C stretching (furan), and C=C stretching.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀O₄, MW: 194.18).

References

Technical Support Center: Purification of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product to separate it from significant impurities, while recrystallization is excellent for achieving high purity, especially for solid compounds.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities can arise from unreacted starting materials, such as 1,3-cyclohexanedione, or from side reactions. Depending on the synthetic route, potential byproducts could include incompletely cyclized intermediates or products of side reactions involving the starting materials.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of your target compound from impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Column Chromatography Troubleshooting

Problem 1: The compound is not moving down the column (stuck at the origin).

  • Possible Cause: The solvent system (eluent) is not polar enough to move the compound along the stationary phase (silica gel).

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate.

Problem 2: The compound and impurities are eluting together or are poorly separated.

  • Possible Causes:

    • The solvent system is too polar, causing all components to move too quickly.

    • The polarity of the compound and the impurity are very similar.

  • Solutions:

    • Decrease the polarity of the eluent.

    • Try a different solvent system. For instance, a mixture of dichloromethane and methanol can sometimes provide better separation for polar compounds.

    • Ensure the column is packed correctly to avoid channeling.

Problem 3: The compound appears to be degrading on the silica gel column.

  • Possible Cause: The compound may be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the silica gel by adding a small amount of a neutral or basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.

    • Consider using a different stationary phase, such as neutral alumina.

Recrystallization Troubleshooting

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not a good choice for your compound at elevated temperatures.

  • Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. Impurities can also sometimes inhibit crystallization.

  • Solution:

    • Try scratching the inside of the flask with a glass rod to initiate crystallization.

    • Add a seed crystal of the pure compound if available.

    • Allow the solution to cool more slowly.

    • Re-dissolve the oil in a bit more hot solvent and try again.

Problem 3: No crystals form even after the solution has cooled completely.

  • Possible Cause: The solution is not saturated enough, or the compound is too soluble in the chosen solvent at cold temperatures.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

    • If the compound is too soluble, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.

Table 1: Column Chromatography Parameters

ParameterRecommended Condition
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Eluent System Hexane:Ethyl Acetate or Dichloromethane:Methanol
Gradient Start with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
Monitoring Thin-Layer Chromatography (TLC)

Methodology:

  • Prepare the Column: Slurry pack a glass column with silica gel in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the prepared column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Recrystallization Protocol

Table 2: Recrystallization Solvents

Solvent SystemNotes
Ethanol A good starting point for many organic compounds.
Methanol/Water Dissolve in hot methanol and add hot water dropwise until turbidity persists.
Acetone/Hexane Dissolve in a minimal amount of hot acetone and add hexane until the solution becomes cloudy.

Methodology:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup Recrystallization Recrystallization Column_Chromatography->Recrystallization High Purity Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A typical experimental workflow for the purification of the target compound.

troubleshooting_logic Start Purification Issue Encountered Check_TLC Analyze by TLC Start->Check_TLC Poor_Separation Poor Separation? Check_TLC->Poor_Separation No_Elution Compound Not Eluting? Poor_Separation->No_Elution No Adjust_Solvent Adjust Solvent Polarity Poor_Separation->Adjust_Solvent Yes Oiling_Out Oiling Out in Recrystallization? No_Elution->Oiling_Out No No_Elution->Adjust_Solvent Yes Change_Solvent_System Change Solvent System Oiling_Out->Change_Solvent_System If persists Slow_Cooling Cool Slowly / Seed Crystals Oiling_Out->Slow_Cooling Yes Adjust_Solvent->Check_TLC Change_Solvent_System->Check_TLC Slow_Cooling->Check_TLC

Caption: A logical flowchart for troubleshooting common purification problems.

Technical Support Center: Troubleshooting Side Reactions in Tetrahydrobenzofuran Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of the tetrahydrobenzofuran ring system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the tetrahydrobenzofuran ring that are prone to side reactions?

A1: The most common methods for constructing the tetrahydrobenzofuran ring involve the intramolecular cyclization of substituted phenols. Two prevalent approaches are the palladium-catalyzed cyclization of o-alkenylphenols and the acid-catalyzed intramolecular hydroalkoxylation of o-allylphenols. Both of these powerful methods can be accompanied by side reactions that can lower the yield and complicate the purification of the desired product.

Q2: I am attempting a palladium-catalyzed cyclization of an o-allylphenol and observing low yields of my desired 2-methyl-2,3-dihydrobenzofuran. What are the likely side reactions?

A2: In palladium-catalyzed cyclizations of o-allylphenols, several side reactions can occur. One common issue is the formation of a complex mixture of products, particularly if the reaction conditions are not optimized.[1] Potential side products can arise from isomerization of the starting material or the product, as well as from competing reaction pathways. In some palladium-catalyzed reactions involving aryl halides or triflates, the formation of dehalogenated arenes and oxidized alcohols can also be observed as byproducts.[2]

Q3: During the acid-catalyzed cyclization of my o-allylphenol, I am isolating an unexpected isomer. What could this be?

A3: A classic side reaction in the synthesis of tetrahydrobenzofurans from aryl allyl ethers is the Claisen rearrangement.[3] Under thermal or acidic conditions, the allyl group can migrate from the oxygen atom to an ortho position on the aromatic ring, leading to the formation of an o-allylphenol. If the starting material is already an o-allylphenol, further rearrangement to a different position on the ring is possible, though less common. This rearrangement competes with the desired intramolecular cyclization.[3]

Q4: My reaction to form a substituted tetrahydrobenzofuran is giving me a significant amount of a dimeric byproduct. What could be causing this?

A4: Dimerization can occur through various mechanisms depending on the reaction conditions. In oxidative coupling reactions, for instance, radical intermediates can couple with each other to form dimers.[4] The formation of dimeric and oligomeric byproducts can also be promoted by high concentrations of starting materials or catalyst.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cyclization of o-Alkenylphenols

Symptoms:

  • Low conversion of the starting material.

  • Formation of a complex mixture of products.[1]

  • Presence of dehalogenated arenes or oxidized starting materials in the crude reaction mixture.[2]

Potential Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere.
Suboptimal Ligand Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to improve selectivity and yield.
Incorrect Solvent Test a range of solvents with varying polarities. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions.[5]
Inappropriate Base The choice of base is critical. Screen both organic and inorganic bases of varying strengths.
Non-Optimal Temperature Systematically vary the reaction temperature. Higher temperatures can sometimes promote side reactions, while lower temperatures may lead to incomplete conversion.
Issue 2: Formation of Claisen Rearrangement Byproduct

Symptoms:

  • Isolation of an o-allylphenol derivative instead of or in addition to the desired tetrahydrobenzofuran.

  • Observed by ¹H NMR as a shift in the signals corresponding to the aromatic and allyl protons.

Potential Causes and Solutions:

CauseRecommended Action
High Reaction Temperature The Claisen rearrangement is often thermally induced.[5] Attempt the reaction at a lower temperature.
Strong Brønsted Acid Catalysis Strong acids can promote the rearrangement. Consider using a milder Lewis acid catalyst for the cyclization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of the thermodynamically favored rearrangement product.

Data Presentation

The following table summarizes the effect of different oxidants on the conversion and selectivity in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a reaction related to tetrahydrobenzofuran formation.

Table 1: Effect of Silver(I) Oxidant on the Oxidative Coupling of Methyl Ferulate [5]

Oxidant (0.5 equiv.)Conversion (%)Selectivity (%)
Ag₂O8045
AgOAc5030
AgNO₃3520
Ag₂CO₃6540

Reaction conditions: Methyl ferulate (1 equiv.), oxidant (0.5 equiv.), acetonitrile, 4 h.

Experimental Protocols

Protocol: Palladium-Catalyzed Cycloisomerization of a 2-(1-Hydroxyprop-2-ynyl)phenol to a 2-Methylene-2,3-dihydrobenzofuran-3-ol[1]

This protocol describes a related synthesis of a functionalized dihydrobenzofuran, illustrating a common palladium-catalyzed cyclization procedure.

Materials:

  • 2-(1-Hydroxyprop-2-ynyl)phenol derivative (1.0 equiv)

  • Palladium(II) iodide (PdI₂) (0.02 equiv)

  • Potassium iodide (KI) (0.10 equiv)

  • Morpholine (1.0 equiv)

  • 3-Butyl-1-methyl-imidazolium tetrafluoroborate (BmimBF₄)

Procedure:

  • To a Schlenk flask, add PdI₂ (0.02 equiv), KI (0.10 equiv), and BmimBF₄ (4 mL per mmol of substrate).

  • Add a solution of the 2-(1-hydroxyprop-2-ynyl)phenol (1.0 equiv) in diethyl ether.

  • Remove the diethyl ether under vacuum.

  • Add morpholine (1.0 equiv) under a nitrogen atmosphere.

  • Stir the resulting mixture at 100 °C for 5 hours under a nitrogen atmosphere.

  • Upon completion, extract the product with diethyl ether.

  • The ionic liquid phase containing the catalyst can be washed with diethyl ether and reused.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts related to side reactions in tetrahydrobenzofuran synthesis.

G cluster_0 Troubleshooting Workflow for Low Yield A Low Yield Observed B Check Catalyst Activity A->B C Optimize Reaction Conditions (Temp, Solvent, Base) A->C D Verify Reagent Purity A->D E Analyze for Side Products (e.g., Isomers, Dimers) A->E

Figure 1. A logical workflow for troubleshooting low yields in tetrahydrobenzofuran synthesis.

G cluster_1 Reaction Pathways from o-Allylphenol Start o-Allylphenol Desired Tetrahydrobenzofuran (Desired Product) Start->Desired Intramolecular Cyclization Side Claisen Rearrangement Product (Side Reaction) Start->Side [3,3]-Sigmatropic Rearrangement

Figure 2. Competing reaction pathways in the synthesis from an o-allylphenol.

References

Technical Support Center: Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of the desired product, or no product at all. What are the possible causes and how can I fix this?

  • Answer: Low or no yield in this one-pot synthesis can stem from several factors. A primary consideration is the quality and reactivity of your starting materials. Ensure that the dihydroresorcin is pure and the methyl 3-bromo-3-nitroacrylate has not degraded. The reaction is also highly sensitive to moisture; therefore, using anhydrous methanol and thoroughly dried glassware is critical. The potassium acetate acts as a base, and its amount is crucial; an insufficient amount can lead to incomplete reaction. Finally, the reaction requires heating to reflux, so ensure your reaction mixture reaches and maintains the appropriate temperature.

Issue 2: Formation of Multiple Byproducts

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. What are these byproducts and how can I minimize them?

  • Answer: The formation of multiple byproducts is a common issue in multi-step one-pot reactions. Potential side reactions include the self-condensation of dihydroresorcin, decomposition of the sensitive methyl 3-bromo-3-nitroacrylate, or incomplete cyclization. To minimize byproducts, ensure the dropwise addition of methyl 3-bromo-3-nitroacrylate to the reaction mixture to maintain a low concentration of this reactive intermediate. Maintaining a constant reflux temperature is also important, as temperature fluctuations can favor side reactions. Proper stoichiometry of the reactants is key; ensure an equimolar ratio of the reactants as specified in the protocol.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended purification techniques?

  • Answer: this compound is a polar molecule, which can present challenges in purification. Column chromatography is the recommended method for purification. A silica gel stationary phase with a gradient elution system of ethyl acetate in hexane is typically effective. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product. It is advisable to first perform a small-scale TLC analysis to determine the optimal solvent system that gives good separation between your product and any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: The reported yield for the one-pot synthesis from dihydroresorcin and methyl 3-bromo-3-nitroacrylate is approximately 60%.[1] However, yields for similar tetrahydrobenzofuran-3-carboxylates can range from 10% to as high as 96% depending on the specific substrates and reaction conditions.[1]

Q2: Can I use a different base instead of potassium acetate?

A2: While potassium acetate is the recommended base for this reaction, other non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) could potentially be used. However, the choice of base can significantly affect the reaction rate and yield, so optimization would be necessary.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and run a TLC using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.

Q4: What are the key safety precautions for this experiment?

A4: This experiment should be performed in a well-ventilated fume hood. Methyl 3-bromo-3-nitroacrylate is a lachrymator and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

ParameterValueReference
Starting Material 1 Dihydroresorcin[1]
Starting Material 2 Methyl 3-bromo-3-nitroacrylate[1]
Solvent Anhydrous Methanol[1]
Base Potassium Acetate (equimolar)[1]
Reaction Temperature Reflux[1]
Reaction Time 6 hours[1]
Reported Yield 60%[1]

Experimental Protocol

One-Pot Synthesis of this compound

This protocol is based on the one-pot synthesis method which involves the reaction of dihydroresorcin with methyl 3-bromo-3-nitroacrylate.[1]

Materials:

  • Dihydroresorcin

  • Methyl 3-bromo-3-nitroacrylate

  • Potassium Acetate

  • Anhydrous Methanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of dihydroresorcin (1 equivalent) in anhydrous methanol in a round-bottom flask, add potassium acetate (1 equivalent).

  • Stir the mixture at room temperature until the potassium acetate is fully dissolved.

  • Attach a condenser to the flask and bring the mixture to reflux with stirring.

  • Slowly add a solution of methyl 3-bromo-3-nitroacrylate (1 equivalent) in anhydrous methanol to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Mix Dihydroresorcin and Potassium Acetate in Anhydrous Methanol reflux Reflux the Mixture start->reflux add_reactant Slowly Add Methyl 3-bromo-3-nitroacrylate reflux->add_reactant reflux_6h Reflux for 6 hours add_reactant->reflux_6h cool Cool to Room Temperature reflux_6h->cool evaporate Evaporate Solvent cool->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_yield cluster_causes Probable Causes cluster_solutions Solutions issue Low or No Yield cause1 Poor Reagent Quality issue->cause1 cause2 Presence of Moisture issue->cause2 cause3 Incorrect Stoichiometry/ Insufficient Base issue->cause3 cause4 Inadequate Temperature issue->cause4 sol1 Use Pure Starting Materials cause1->sol1 sol2 Use Anhydrous Solvents and Dry Glassware cause2->sol2 sol3 Verify Stoichiometry and Amount of Base cause3->sol3 sol4 Ensure Proper Reflux cause4->sol4

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of benzofurans.

Troubleshooting Guides

This section addresses specific issues that may arise during common benzofuran synthesis methodologies.

Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)

Question: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

  • Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or the use of an unsuitable palladium source.[1]

    • Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄).[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly hinder the reaction.

    • Solution: Gradually increase the reaction temperature, as some reactions require heating to proceed efficiently. However, be cautious of excessively high temperatures that can lead to catalyst decomposition.[1] Screen different anhydrous bases such as K₂CO₃ or Cs₂CO₃, as bases like NaHCO₃ can produce water at high temperatures, leading to catalyst deactivation.[2] Ensure the use of dry, degassed solvents to prevent catalyst poisoning by oxygen.[1]

  • Reagent Quality and Stoichiometry: Impure starting materials or incorrect stoichiometry can lead to low yields.

    • Solution: Ensure all reagents, especially the o-halophenol and alkyne, are pure and dry. An excess of the alkyne is often beneficial.[1]

  • Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when using copper co-catalysts.[1]

    • Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also suppress homocoupling.[1]

Perkin Rearrangement

Question: I am observing a low yield of the desired benzofuran-2-carboxylic acid in my Perkin rearrangement of a 3-halocoumarin. What are the common issues?

Answer: The Perkin rearrangement, which involves the conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid, can be sensitive to reaction conditions.[3][4][5]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using TLC or GC-MS. If starting material is still present, consider extending the reaction time or moderately increasing the amount of the base.[6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the rearrangement.

    • Solution: Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or methanol are often effective.[7] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][5]

  • Formation of Uncyclized Intermediate: The reaction can stall after the initial ring opening of the coumarin, leading to the formation of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[7]

    • Solution: Optimizing the base concentration and increasing the reaction temperature can facilitate the subsequent intramolecular nucleophilic attack to form the benzofuran ring.[7]

Intramolecular Wittig Reaction

Question: My intramolecular Wittig reaction for benzofuran synthesis is not working as expected. What should I consider?

Answer: The intramolecular Wittig reaction is a powerful tool for constructing the benzofuran ring system. However, its success depends on several factors.

  • Ylide Formation: Incomplete formation of the phosphonium ylide can be a major issue.

    • Solution: Ensure the use of a sufficiently strong and appropriate base (e.g., n-BuLi, NaH) to deprotonate the phosphonium salt. The reaction should be carried out under strictly anhydrous and inert conditions.[8]

  • Competing Reactions: In some cases, unexpected side products can form. For instance, the reaction of benzofuran-3(2H)-ones with acetylmethylenetriphenylphosphorane can lead to competing aldol condensations.[9]

    • Solution: Careful selection of the starting materials and reaction conditions is crucial. In some instances, the isolation of unexpected but potentially useful side products, such as 3-benzoyl-2-phenylbenzofurans, has been reported.[10]

  • Chemoselectivity: When multiple carbonyl groups are present, the chemoselectivity of the Wittig reaction becomes important.

    • Solution: The reactivity of the different carbonyl groups can be influenced by electronic and steric factors, allowing for chemoselective reactions in some cases.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzofuran synthesis?

A1: Common starting materials include o-halophenols, salicylaldehydes, phenols, and alkynes. The choice of starting material depends on the desired substitution pattern of the final benzofuran product.[1]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of the substituents can have a significant impact on the reaction outcome. For instance, in some palladium-catalyzed reactions, electron-donating groups on salicylaldehydes can lead to higher yields.[12] Conversely, electron-withdrawing groups on aryl halides can sometimes enhance reactivity.[2]

Q3: What are some common impurities in benzofuran synthesis and how can they be removed?

A3: Common impurities include unreacted starting materials, homocoupled byproducts (in Sonogashira reactions), uncyclized intermediates, and isomers. Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for effective separation.[6][13] HPLC and GC-MS are valuable techniques for analyzing the purity of the final product and identifying trace impurities.[13] Residual solvents from the reaction or purification process are also common impurities and can be identified by NMR spectroscopy.[14][15][16]

Data Presentation

Table 1: Optimization of Microwave-Assisted Perkin Rearrangement
EntryPower (Watts)Time (min)Temperature (°C)Yield (%)
1250579Incomplete
230057999
340057999
450057990
Data extracted from a study on the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[3]
Table 2: Influence of Catalyst and Ligand on Palladium-Catalyzed Amination of Benzofuran-2-ylmethyl Acetate
EntryCatalyst SystemSolventTime (h)Yield (%)
1Pd₂(dba)₃ / dppfMeCN287
2Pd₂(dba)₃ / XPhosMeCN1.598
3Pd₂(dba)₃ / SPhosMeCN292
4[Pd(η³-C₃H₅)Cl]₂ / XPhosMeCN/THF1.598
Data from a study on the synthesis of 2-(aminomethyl)benzofurans, demonstrating the significant impact of the ligand on reaction efficiency.[17][18]

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1][2]

  • To a sealable reaction tube, add the o-iodophenol (1.0 equiv.), palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2.5 mol%), and copper(I) iodide (5 mol%).

  • Seal the tube, and flush it with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., acetonitrile or triethylamine) via syringe.

  • Add the base (e.g., triethylamine, 1.2 equiv.) and the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

Protocol 2: Microwave-Assisted Perkin Rearrangement

This protocol provides an expedited synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[3]

  • To a microwave vessel, add the 3-halocoumarin (1.0 equiv.) and ethanol.

  • Add sodium hydroxide (3.0 equiv.) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes at a temperature of 79 °C with stirring.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water and then acidify with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.

Mandatory Visualization

Troubleshooting_Low_Yield_Pd_Catalysis Start Low/No Product Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions VerifyReagents Verify Reagent Quality & Stoichiometry Start->VerifyReagents InvestigateSideReactions Investigate Side Reactions Start->InvestigateSideReactions UseFreshCatalyst Use Fresh/Active Catalyst CheckCatalyst->UseFreshCatalyst ScreenLigands Screen Ligands CheckCatalyst->ScreenLigands VaryTemp Vary Temperature OptimizeConditions->VaryTemp ScreenSolvents Screen Solvents OptimizeConditions->ScreenSolvents ScreenBases Screen Bases OptimizeConditions->ScreenBases PurifyReagents Purify/Dry Reagents & Solvents VerifyReagents->PurifyReagents AdjustStoichiometry Adjust Stoichiometry VerifyReagents->AdjustStoichiometry DegasSolvents Degas Solvents VerifyReagents->DegasSolvents MinimizeGlaser Minimize Glaser Coupling (e.g., copper-free) InvestigateSideReactions->MinimizeGlaser

Caption: Troubleshooting workflow for low yield in palladium-catalyzed benzofuran synthesis.

Experimental_Workflow_Sonogashira Start Start: Prepare Reaction Vessel AddReagents Add o-Iodophenol, Pd Catalyst, CuI Start->AddReagents InertAtmosphere Establish Inert Atmosphere (Ar/N₂) AddReagents->InertAtmosphere AddSolventBaseAlkyne Add Solvent, Base, and Alkyne InertAtmosphere->AddSolventBaseAlkyne Reaction Stir at Desired Temperature AddSolventBaseAlkyne->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purification Column Chromatography Workup->Purification End End: Pure Benzofuran Purification->End

Caption: General experimental workflow for Sonogashira coupling and cyclization.

References

Technical Support Center: By-product Analysis in the Synthesis of Tetrahydrobenzofuran Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrobenzofuran carboxylates. The following sections address common issues, by-product analysis, and detailed experimental protocols to ensure successful synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for tetrahydrobenzofuran carboxylates?

A1: Common synthetic routes often involve multi-component reactions that combine a cyclic 1,3-dicarbonyl compound (like dimedone or cyclohexane-1,3-dione), an α-haloketone or a related Michael acceptor, and a base. One prevalent method is a one-pot synthesis where a Michael addition is followed by an intramolecular cyclization.[1] Variations of the Hantzsch pyridine synthesis can also be adapted for the synthesis of related heterocyclic systems.[2][3]

Q2: What are the typical by-products observed in the synthesis of tetrahydrobenzofuran carboxylates?

A2: By-products can arise from several side reactions. These may include incompletely cyclized intermediates, products of self-condensation of the starting materials, positional isomers, and over-alkylation products. In some cases, reaction conditions can lead to a mixture of inseparable products.[1] For instance, the reaction of ethyl 3-bromo-3-nitroacrylate with dimedone has been reported to yield a mixture of two products that are difficult to separate.[1]

Q3: How can I minimize the formation of by-products?

A3: Minimizing by-product formation requires careful control of reaction parameters. Key considerations include:

  • Reaction Temperature: Gradual changes in temperature can influence the rate of competing reactions.

  • Stoichiometry: Precise measurement of reactants is crucial to avoid side reactions from excess reagents.

  • Choice of Base: The nature and amount of the base can significantly affect the reaction pathway.

  • Solvent: The polarity and purity of the solvent can impact reaction rates and selectivity.

Q4: What are the recommended analytical techniques for identifying by-products?

A4: The primary analytical techniques for identifying and characterizing by-products in the synthesis of tetrahydrobenzofuran carboxylates are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] These methods provide detailed structural information and can help to quantify the impurities present in the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Tetrahydrobenzofuran Carboxylate

Question: My reaction is resulting in a low yield of the target product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.
Suboptimal Reaction Temperature Perform small-scale experiments at different temperatures to find the optimal condition for the main reaction while minimizing side reactions.
Incorrect Stoichiometry Carefully re-calculate and measure the molar ratios of your reactants and reagents. Ensure that the limiting reagent is appropriate for the reaction.
Degradation of Starting Materials or Product Check the stability of your starting materials and the final product under the reaction conditions. If degradation is suspected, consider milder reaction conditions or a shorter reaction time.
Inefficient Cyclization The cyclization step may be the rate-limiting step. Ensure the chosen base is strong enough to promote cyclization but not so strong as to cause degradation.
Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC and complex NMR spectra, indicating the presence of significant impurities. How can I identify and eliminate them?

Answer: The presence of multiple impurities suggests that side reactions are occurring. The first step is to identify these by-products.

Step 1: By-product Identification

Utilize a combination of GC-MS and NMR spectroscopy to identify the structures of the major by-products. Common by-products and their hypothetical analytical data are presented below.

By-product Type Plausible Structure Hypothetical ¹H NMR Signals (ppm) Hypothetical GC-MS (m/z)
Uncyclized Michael Adduct An open-chain intermediate resulting from the Michael addition without subsequent cyclization.Presence of signals corresponding to the intact cyclic dione and the added side chain, with a characteristic vinyl proton signal.Molecular ion peak corresponding to the sum of the reactants.
Positional Isomer Isomer formed due to alternative cyclization pathways.Different chemical shifts and coupling constants for the protons on the tetrahydrofuran ring compared to the desired product.Same molecular ion peak as the desired product, but with a different fragmentation pattern and retention time.
Self-Condensation Product of Starting Material Dimer or polymer of the cyclic 1,3-dicarbonyl compound.Complex multiplet signals and a higher molecular weight.Molecular ion peak corresponding to the dimer or higher oligomers.

Step 2: By-product Elimination

Once the by-products are identified, you can adjust the reaction conditions to minimize their formation. If by-products are still present, purification is necessary.

Purification Method Description
Column Chromatography Silica gel column chromatography is the most common method for separating the desired product from by-products with different polarities. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is often effective.
Recrystallization If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective way to remove impurities.
Preparative HPLC For difficult separations of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) may be required.

Experimental Protocols

Protocol 1: General Procedure for By-product Analysis by GC-MS
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting chromatogram to separate the different components. Identify each component by its mass spectrum, comparing it to a library of known compounds or by interpreting the fragmentation pattern.

Protocol 2: General Procedure for By-product Analysis by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the crude product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks corresponding to the desired product and the impurities.

    • The relative integrals can be used to estimate the molar ratio of the components in the mixture.

    • Analyze the chemical shifts, coupling constants, and multiplicities of the impurity signals to deduce their structures. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.

Visualizations

Reaction_Pathway_and_Side_Reactions Reactants Cyclic 1,3-Dione + α,β-Unsaturated Ester Michael_Adduct Uncyclized Michael Adduct (By-product 1) Reactants->Michael_Adduct Michael Addition Self_Condensation Self-Condensation Product (By-product 3) Reactants->Self_Condensation Self-Condensation Desired_Product Tetrahydrobenzofuran Carboxylate Michael_Adduct->Desired_Product Intramolecular Cyclization Isomer Positional Isomer (By-product 2) Michael_Adduct->Isomer Alternative Cyclization

Caption: Reaction pathway for the synthesis of tetrahydrobenzofuran carboxylates and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, GC-MS) Start->Analyze Identify_Problem Identify Problem Analyze->Identify_Problem Incomplete_Reaction Incomplete Reaction Identify_Problem->Incomplete_Reaction Starting Material Remains Side_Reactions Significant Side Reactions Identify_Problem->Side_Reactions Multiple By-products Degradation Product Degradation Identify_Problem->Degradation Product Loss Over Time Purify Purify Product (Chromatography, Recrystallization) Identify_Problem->Purify Problem Resolved Optimize_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Optimize_Time_Temp Optimize_Conditions Optimize Stoichiometry, Base, and Solvent Side_Reactions->Optimize_Conditions Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Optimize_Time_Temp->Analyze Optimize_Conditions->Analyze Milder_Conditions->Analyze End Pure Product, Improved Yield Purify->End

Caption: Troubleshooting workflow for low yield or impure product in tetrahydrobenzofuran carboxylate synthesis.

References

Technical Support Center: Scalability of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method is a one-pot synthesis involving the reaction of methyl 3-bromo-3-nitroacrylate with a cyclic β-dicarbonyl compound, such as cyclohexane-1,3-dione (dihydroresorcinol), in the presence of a base.[1] This approach is often favored for its operational simplicity.

Q2: What are the primary challenges when scaling up this synthesis?

Scaling up the synthesis of furan derivatives can present several challenges, including:

  • Low Product Yield: Yields can be sensitive to reaction conditions and may decrease upon scale-up.[1]

  • Byproduct Formation: The high reactivity of the intermediates can lead to the formation of unwanted side products.

  • Difficult Purification: Separating the desired product from starting materials, byproducts, and residual catalyst can be complex.

  • Exothermic Reactions: Poor heat dissipation in larger reactors can lead to runaway reactions and decreased selectivity.

  • Mixing Inefficiencies: Inadequate mixing can result in localized high concentrations of reagents, promoting side reactions.

Q3: What are typical yields for this reaction?

Reported yields for the one-pot synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates from methyl 3-bromo-3-nitroacrylate and cyclohexane-1,3-dione are around 60% under optimized lab-scale conditions.[1] However, yields for similar tetrahydrobenzofuran syntheses can range from 10% to as high as 96%, depending on the specific substrates and reaction conditions.[1]

Troubleshooting Guides

Issue 1: Low Product Yield

Problem: The yield of this compound is significantly lower than the expected ~60-90%.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Base The choice and amount of base are critical. Potassium acetate is commonly used.[1] An optimization study on a similar synthesis showed that organic bases like triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃) can also be effective. Vary the base and its stoichiometry.Improved yield by identifying the most effective base for the specific scale and reactor setup.
Incorrect Solvent The reaction is typically performed in anhydrous methanol.[1] Ensure the solvent is dry, as water can interfere with the reaction. Consider screening other polar aprotic solvents if methanol proves problematic on a larger scale.Consistent and higher yields with an appropriate dry solvent.
Poor Temperature Control The reaction is often run at reflux.[1] On a larger scale, localized overheating can lead to decomposition and byproduct formation. Ensure uniform heating and efficient reflux.Increased yield and purity by preventing thermal degradation of reactants and products.
Impure Starting Materials Impurities in cyclohexane-1,3-dione or methyl 3-bromo-3-nitroacrylate can lead to side reactions.Use highly pure starting materials. Recrystallize or distill if necessary.
Inefficient Mixing In larger reactors, inefficient stirring can lead to poor reaction kinetics.Use appropriate stirring equipment (e.g., overhead stirrer) and ensure adequate agitation for the reaction volume.
Issue 2: Difficult Purification and Presence of Impurities

Problem: The crude product is difficult to purify, and significant impurities are observed by TLC, HPLC, or NMR.

Potential Cause Troubleshooting Step Expected Outcome
Formation of Side Products The reaction of methyl 3-bromo-3-nitroacrylate can sometimes lead to a mixture of products that are difficult to separate.[1]Optimize the reaction temperature and reagent addition sequence to minimize the formation of kinetic byproducts. Slower addition of the nitroacrylate may be beneficial.
Residual Starting Materials Incomplete reaction can leave unreacted cyclohexane-1,3-dione or methyl 3-bromo-3-nitroacrylate.Monitor the reaction progress by TLC or HPLC to ensure completion. If the reaction stalls, a small addition of fresh base might be necessary.
Inappropriate Purification Method The polarity of the product may be similar to that of some byproducts, making column chromatography challenging.Optimize the solvent system for column chromatography. Consider alternative purification methods such as recrystallization or distillation under reduced pressure.

Data Presentation

Table 1: Effect of Base on the Yield of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates

EntryBaseSolventYield (%)
1Potassium AcetateMethanol60-84[1]
2Triethylamine (TEA)MethanolOptimization may be required
3Potassium Carbonate (K₂CO₃)MethanolOptimization may be required
4Cesium Carbonate (Cs₂CO₃)AcetonitrileEffective in similar syntheses

Note: Yields are based on reported values for similar reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is based on the reported one-pot synthesis.[1]

Materials:

  • Cyclohexane-1,3-dione (dihydroresorcinol)

  • Methyl 3-bromo-3-nitroacrylate

  • Potassium Acetate

  • Anhydrous Methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,3-dione (1.0 eq) and potassium acetate (1.0 eq).

  • Add anhydrous methanol to dissolve the solids.

  • To this solution, add methyl 3-bromo-3-nitroacrylate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Add Cyclohexane-1,3-dione and Potassium Acetate to Methanol addition 2. Add Methyl 3-bromo-3-nitroacrylate reagents->addition reflux 3. Reflux for 6 hours addition->reflux monitoring 4. Monitor by TLC reflux->monitoring workup 5. Solvent Removal monitoring->workup purification 6. Column Chromatography workup->purification product Pure Product purification->product

Caption: A streamlined workflow for the one-pot synthesis.

troubleshooting_low_yield Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_reagents Verify Purity of Starting Materials low_yield->check_reagents check_conditions Optimize Reaction Conditions low_yield->check_conditions check_workup Evaluate Workup and Purification low_yield->check_workup sub_reagents1 Impure Reactants? check_reagents->sub_reagents1 sub_reagents2 Wet Solvent? check_reagents->sub_reagents2 sub_conditions1 Incorrect Base/Solvent? check_conditions->sub_conditions1 sub_conditions2 Poor Temperature Control? check_conditions->sub_conditions2 sub_conditions3 Inefficient Mixing? check_conditions->sub_conditions3 sub_workup1 Product Loss during Extraction/Chromatography? check_workup->sub_workup1

Caption: A logical guide for diagnosing low product yields.

References

Impact of solvent and temperature on tetrahydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydrobenzofuran Synthesis

Welcome to the technical support center for the synthesis of tetrahydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on the critical roles of solvent and temperature in these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for tetrahydrobenzofuran synthesis is consistently low. What are the most common causes related to solvent and temperature?

A1: Low yields are often traced back to suboptimal reaction conditions. Here’s a systematic guide:

  • Inappropriate Solvent Choice: The polarity of the solvent is crucial. For acid-catalyzed cyclizations, such as those involving phenols and cyclic ketones or Paal-Knorr type syntheses, the solvent must properly solvate intermediates without interfering with the reaction. Polar aprotic solvents (e.g., DMF, DMSO) can be effective, but sometimes less polar solvents like toluene are used, particularly in reactions that require azeotropic removal of water.[1]

  • Suboptimal Temperature: Many cyclization reactions require heating to overcome the activation energy.[2] However, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product, resulting in lower yields and increased by-product formation.[3][4] Conversely, if the temperature is too low, the reaction may not proceed to completion.[4]

  • Presence of Moisture: For reactions sensitive to water, such as those using Lewis acid catalysts, the presence of moisture can deactivate the catalyst and stall the reaction.[4][5] Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing significant by-product formation. How can I improve the selectivity of my reaction?

A2: By-product formation is a common issue that can often be managed by adjusting the solvent and temperature.

  • Control of Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions, which may have a higher activation energy than the desired reaction.[4][5] It is crucial to find a balance where the primary reaction proceeds at a reasonable rate while minimizing unwanted pathways.

  • Solvent Effects on Selectivity: The solvent can influence the regioselectivity of a reaction.[4] For instance, in Friedel-Crafts type acylations on a benzofuran ring system, non-polar solvents may favor the formation of a specific isomer. While this is for benzofuran, similar principles can apply to tetrahydrobenzofuran precursors.

  • Competing Reactions: In acid-catalyzed reactions of certain precursors like oximes, a common side reaction is the Beckmann rearrangement, which competes with the desired cyclization to form the benzofuran ring.[5] Using milder acidic conditions, aprotic solvents, or Lewis acids instead of strong Brønsted acids can help favor the desired pathway.[5]

Q3: How do I choose the optimal solvent for my specific tetrahydrobenzofuran synthesis?

A3: The ideal solvent depends on the specific reaction mechanism.

  • For Acid-Catalyzed Cyclizations: Brønsted acid-catalyzed reactions, such as the cyclization of a phenol with a cyclic ketone or a Paal-Knorr synthesis of the furan ring, often benefit from solvents that can support ionic intermediates.[6][7] Acetic acid can sometimes serve as both the catalyst and the solvent.[1][8] Toluene is also a common choice, particularly if water is a by-product and needs to be removed via a Dean-Stark trap.

  • For Reactions Involving Strong Bases: If your synthesis involves a strong base to deprotonate a starting material, polar aprotic solvents like DMF or DMSO are generally recommended.[9] They effectively solvate the cation, making the anion more nucleophilic.[9]

  • Solubility: Ensure that your starting materials are fully soluble in the chosen solvent at the reaction temperature to maintain a homogeneous reaction mixture.

Q4: What is the typical temperature range for tetrahydrobenzofuran synthesis, and how do I optimize it?

A4: There is no single temperature range, as it is highly dependent on the specific synthetic route.

  • Initial Optimization: Start with conditions reported in the literature for similar transformations. If yields are low, a gradual increase in temperature (e.g., in 10-20 °C increments) can be tested while monitoring the reaction by TLC or LC-MS to check for product formation versus decomposition.[3]

  • Reflux Conditions: Many syntheses are run at the boiling point of the solvent (reflux). Changing the solvent to one with a higher or lower boiling point is a common strategy to alter the reaction temperature.

  • Low-Temperature Reactions: Some reactions, particularly those involving highly reactive intermediates, may require cooling (e.g., 0 °C or below) to control selectivity and prevent decomposition.

Data on Solvent and Temperature Effects

The following table summarizes hypothetical, yet representative, data on how solvent and temperature can influence the yield in a typical acid-catalyzed synthesis of a tetrahydrobenzofuran derivative.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Observations
1Toluenep-TsOH110 (Reflux)875Clean reaction, water removed azeotropically.
2Toluenep-TsOH801245Incomplete conversion of starting material.
3Acetic AcidSelf-catalyzed100682Good yield, product isolation straightforward.[1]
4Acetic AcidSelf-catalyzed120 (Reflux)670Some by-product formation observed.[8]
5DichloromethaneTsOH40 (Reflux)2430Low boiling point, insufficient energy.
6DMFp-TsOH110865Product purification was more difficult.

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of Tetrahydrobenzofuran

This protocol describes a general method for the acid-catalyzed intramolecular cyclization of a suitable precursor, such as a 2-(cyclohex-2-en-1-yl)phenol derivative.

Materials:

  • Substituted Phenol Precursor (1.0 eq)

  • Acid Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.1 eq or Polyphosphoric Acid (PPA))

  • Anhydrous Solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add the phenol precursor (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to dissolve the starting material.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 equivalents) to the stirred solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux at 110 °C) and maintain for the required time.[2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the pure tetrahydrobenzofuran derivative.

Visual Guides

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp check_solvent Is Solvent Choice Correct? start->check_solvent check_moisture Is the Reaction Anhydrous? start->check_moisture temp_high Too High? (Decomposition) check_temp->temp_high Yes temp_low Too Low? (Incomplete Reaction) check_temp->temp_low Yes solvent_polarity Wrong Polarity? (Poor Solubility/Selectivity) check_solvent->solvent_polarity Yes moisture_issue Moisture Present? (Catalyst Deactivation) check_moisture->moisture_issue Yes solve_temp_high Decrease Temperature temp_high->solve_temp_high solve_temp_low Increase Temperature or Time temp_low->solve_temp_low solve_solvent Screen Different Solvents solvent_polarity->solve_solvent solve_moisture Use Anhydrous Solvent & Inert Atmosphere moisture_issue->solve_moisture

Caption: A troubleshooting flowchart for addressing low yields in tetrahydrobenzofuran synthesis.

G Impact of Key Parameters on Synthesis cluster_params Input Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Product Yield Temperature->Yield Affects Rate Reaction Rate Temperature->Rate Directly affects Selectivity Selectivity (By-product Formation) Temperature->Selectivity Can increase or decrease Solvent Solvent Properties (Polarity, Boiling Point) Solvent->Yield Affects Solvent->Rate Affects intermediate stability Solvent->Selectivity Influences reaction pathway

Caption: Relationship between solvent, temperature, and key reaction outcomes.

References

Technical Support Center: Catalyst Selection for Benzofuran Ring Closure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for selecting the most efficient catalyst for benzofuran ring closure reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic strategies for synthesizing the benzofuran core?

A1: The most prevalent methods for benzofuran synthesis involve palladium, copper, and gold-catalyzed reactions that form the key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.[1][2][3]

  • Palladium-Catalyzed Reactions : These are versatile and widely used, often involving Sonogashira or Heck couplings of starting materials like o-iodophenols and terminal alkynes, followed by intramolecular cyclization.[2][3] Other palladium-based methods include C-H activation/oxidation tandem reactions and the cyclization of 1,6-enynes.[4][5]

  • Copper-Catalyzed Reactions : Copper catalysts provide a more cost-effective and environmentally friendly alternative to palladium.[2][3] These reactions can involve the coupling of o-halophenols with various substrates or the aerobic oxidative cyclization of phenols and alkynes.[3][6][7][8]

  • Gold-Catalyzed Reactions : Gold catalysts are particularly effective for the cycloisomerization of o-alkynyl phenols and can facilitate cascade reactions to build complex benzofuran derivatives.[9][10][11][12]

Q2: How do I choose between a palladium, copper, or gold catalyst for my specific reaction?

A2: The choice of catalyst is highly dependent on your starting materials, desired functional group tolerance, and cost considerations.

  • Choose Palladium for well-established, high-yielding reactions like Sonogashira or Heck couplings, especially when using aryl halides (e.g., o-iodophenols) as substrates.[2][3] The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical for success.[2]

  • Opt for Copper when seeking a more economical and "greener" alternative.[1] Copper catalysts are effective for reactions involving o-iodophenols with acyl chlorides and phosphorus ylides, or for the direct oxidative cyclization of phenols with alkynes.[7][13]

  • Consider Gold for reactions involving intramolecular hydroalkoxylation of o-alkynylphenols or for complex cascade reactions.[10][14] Gold catalysis often proceeds under mild conditions.

Q3: Are there any effective metal-free alternatives for benzofuran synthesis?

A3: Yes, metal-free methods are gaining traction as they avoid potential metal contamination in the final product, which is crucial for pharmaceutical applications.[1] These strategies often employ hypervalent iodine reagents to mediate the oxidative cyclization of substrates like 2-hydroxystilbenes or rely on base-mediated cyclizations.[1][6]

Troubleshooting Guide

Problem 1: My Larock-type synthesis using an o-iodophenol and an internal alkyne is failing or giving very low yields (<5%). I am using NaHCO₃ as the base in DMF at 110°C.

  • Potential Cause : At high temperatures (around 110°C), sodium bicarbonate (NaHCO₃) can decompose to produce water.[2][15] This in-situ water generation can interfere with the palladium catalytic cycle, leading to catalyst deactivation and poor yields.[2]

  • Solution : Switch to an anhydrous base that does not generate water upon heating. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[2] Alternatively, organic bases like triethylamine (NEt₃) can be used.[2]

Problem 2: The reaction produces the Sonogashira coupling product, but the subsequent intramolecular cyclization to form the benzofuran does not occur.

  • Potential Cause : The reaction conditions may be optimal for the initial C-C bond formation (Sonogashira coupling) but are suboptimal for the final C-O bond formation (cyclization).[2] The energy barrier for the cyclization step may not be met.

  • Solution :

    • Adjust Reaction Parameters : Try increasing the reaction temperature after the initial coupling is complete (as monitored by TLC) to provide the necessary activation energy for cyclization.[2]

    • Evaluate Solvent Choice : Ensure the solvent is stable and suitable for higher temperatures if required.[2]

    • Consider Additives : In some mechanisms, a controlled amount of water can be beneficial for the hydrolysis of the vinylpalladium intermediate, which precedes product formation.[2]

Problem 3: My reaction is producing a complex mixture of byproducts or "tar."

  • Potential Cause : High reaction temperatures can lead to the decomposition of starting materials or the catalyst itself, a phenomenon often referred to as "tarring".[2] This can poison the catalyst.

  • Solution :

    • Screen Catalysts : The chosen catalyst (e.g., (PPh₃)₂PdCl₂) may not be robust enough for your specific substrates. Consider a more stable palladium source like Pd(PPh₃)₄.[2]

    • Add a Co-catalyst : For Sonogashira-type reactions, adding a co-catalyst like copper(I) iodide (CuI) can significantly improve the efficiency of the coupling step, often leading to cleaner reactions and better yields.[2]

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems for benzofuran ring closure under different conditions.

Catalyst SystemStarting MaterialsBase / AdditiveSolventTemp. (°C)Yield (%)Reference
Palladium-Catalyzed
PdCl₂(PPh₃)₂ / CuIo-Iodophenol, Terminal AlkyneK₃PO₄DMSO90Moderate to Good[1]
Pd(OAc)₂ / bpyAryl Boronic Acid, 2-(2-formylphenoxy) acetonitrile-Toluene90Good[16]
Pd₂(dba)₃ / IPro-Bromobenzyl PhenylketoneCs₂CO₃o-Xylene100~100% Conversion[14]
Copper-Catalyzed
CuBr / 1,10-pheno-Iodophenol, Acyl Chloride, P-YlideCs₂CO₃DMSO90Moderate to Good[13]
CuIo-Hydroxy Aldehyde, Amine, Alkyne-DES (ChCl:EG)80-100Good to Excellent[3][16]
CuCl / DBUSalicylaldehyde Schiff Base, AlkeneDBUDMF-45-93[16]
Cu(OTf)₂Phenol, AlkyneZnCl₂PhNO₂-Moderate to Good[8]
Gold-Catalyzed
JohnPhosAuCl / AgNTf₂Quinol, Alkynyl EsterPh₂SiF₂DCE-Moderate to Good[10]
Ph₃PAuClo-Alkynyl Phenol, Alcohol/AcidSelectfluor / TfOHMeCN70Moderate to Good[12]
Metal-Free
PhI(OAc)₂ (10 mol%)2-Hydroxystilbenem-CPBA--Good to Excellent[6][14]

Abbreviations: bpy (bipyridine), dba (dibenzylideneacetone), IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DES (Deep Eutectic Solvent), ChCl:EG (Choline Chloride:Ethylene Glycol), TfOH (Trifluoromethanesulfonic acid), DCE (Dichloroethane), m-CPBA (meta-Chloroperoxybenzoic acid).

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran

This protocol details the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene via a Sonogashira coupling followed by intramolecular cyclization.[2]

Materials:

  • 2-Iodophenol (1.0 equiv.)

  • Phenylacetylene (2.0 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Triethylamine (NEt₃, 1.2 equiv.)

  • Acetonitrile (Solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealable reaction tube, add the palladium catalyst (2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv.).

  • Seal the tube and flush thoroughly with an inert gas (e.g., Argon) for 10-15 minutes.

  • Under the inert atmosphere, add acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (2.0 equiv.) via syringe.

  • Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.

  • Allow the reaction to stir for 2-20 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure 2-phenylbenzofuran.

Protocol 2: Copper-Catalyzed Synthesis in a Deep Eutectic Solvent (DES)

This protocol describes a green and environmentally benign one-pot synthesis of benzofuran derivatives.[3][16]

Materials:

  • o-hydroxy aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Deep Eutectic Solvent (DES): Choline chloride and ethylene glycol (1:2 molar ratio)

Procedure:

  • Prepare the DES by mixing choline chloride and ethylene glycol (1:2 molar ratio) and heating gently until a clear, homogeneous liquid is formed.

  • To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

  • After the reaction is complete, extract the product directly from the DES with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[3]

Visualized Workflows and Logic Diagrams

G General Experimental Workflow for Benzofuran Synthesis start Start: Select Starting Materials & Catalyst setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere start->setup reaction Run Reaction: - Heat to specified temp - Stir for required time setup->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench reaction - Aqueous extraction monitor->workup Complete purify Purification: (e.g., Column Chromatography) workup->purify characterize Characterization: (NMR, HRMS, etc.) purify->characterize end End: Pure Benzofuran Product characterize->end

Caption: General experimental workflow for benzofuran synthesis.

G Catalyst Selection Guide for Benzofuran Synthesis start What is your primary starting material? o_halo o-Halophenol (e.g., o-Iodophenol) start->o_halo Halogenated o_alkynyl o-Alkynylphenol start->o_alkynyl Alkynylated phenol Phenol + Alkyne start->phenol Simple Phenol pd_cat Use Palladium Catalyst (e.g., Sonogashira/Heck) o_halo->pd_cat cu_cat_1 Consider Copper Catalyst (Economical Alternative) o_halo->cu_cat_1 gold_cat Use Gold Catalyst (e.g., Hydroalkoxylation) o_alkynyl->gold_cat cu_cat_2 Use Copper Catalyst (Aerobic Oxidation) phenol->cu_cat_2

Caption: Decision-making guide for catalyst selection.

G Troubleshooting Flowchart for Low Yield low_yield Problem: Low Yield or No Reaction check_base Is the base appropriate? (e.g., using NaHCO₃ at >100°C?) low_yield->check_base change_base Solution: Switch to anhydrous base (K₂CO₃, Cs₂CO₃) check_base->change_base No check_catalyst Is the catalyst active? Is 'tarring' observed? check_base->check_catalyst Yes screen_catalyst Solution: - Use more robust catalyst (e.g., Pd(PPh₃)₄) - Add co-catalyst (e.g., CuI) check_catalyst->screen_catalyst Yes check_temp Is cyclization incomplete? check_catalyst->check_temp No increase_temp Solution: Increase temperature after initial coupling is complete check_temp->increase_temp Yes ok Re-evaluate Substrate Electronic Effects check_temp->ok No

References

Technical Support Center: Workup Procedures for Reactions Involving Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of reactions involving Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction mixture containing this compound?

A typical workup involves partitioning the reaction mixture between an organic solvent and water. The organic layer is then washed to remove impurities, dried, and the solvent is evaporated. Pouring the reaction mixture into water and extracting with a suitable organic solvent like ethyl acetate is a common initial step. The combined organic extracts are often washed with brine to aid in the removal of water, dried over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and then concentrated under reduced pressure.

Q2: My product appears to be partially soluble in the aqueous layer, leading to low extraction yields. What can I do?

To minimize product loss during extraction, ensure the aqueous layer is saturated with a salt, such as sodium chloride (brine wash), which decreases the polarity of the aqueous phase and can drive the organic compound into the organic layer. Additionally, performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume. If the product has some polarity, consider using a more polar extraction solvent like dichloromethane (DCM).

Q3: I am observing an emulsion during the liquid-liquid extraction. How can I resolve this?

Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a small amount of brine or a saturated solution of sodium chloride.

  • Filter the emulsified layer through a pad of Celite® or glass wool.

  • If the emulsion persists, adding a small amount of a different organic solvent can sometimes help.

Q4: What are the most effective methods for purifying the crude product?

The two primary methods for purifying this compound are column chromatography and recrystallization.[1]

  • Column Chromatography: Silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical for good separation. A gradient of ethyl acetate in hexanes is often a good starting point.

  • Recrystallization: This technique is effective for obtaining highly pure crystalline material. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold.

Troubleshooting Guides

Column Chromatography Purification
Problem Possible Cause Solution
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product elutes too quickly with the solvent front. The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Poor separation of the product from impurities. The chosen solvent system has insufficient selectivity.Try a different solvent system. For example, adding a small amount of dichloromethane or methanol can alter the selectivity.
Streaking or tailing of the product band. The compound may be too polar for silica gel or acidic/basic impurities are present.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).
Recrystallization Purification
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound at elevated temperatures.Select a more suitable solvent in which the compound has high solubility when hot and low solubility when cold.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Try adding a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the meniscus.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration. Try adding a co-solvent in which the compound is less soluble (an "anti-solvent").
Crystals are colored, indicating impurities. Impurities are co-crystallizing with the product.The crude product may need to be passed through a short plug of silica gel before recrystallization. Activated carbon can sometimes be used to remove colored impurities.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Quenching: Slowly add the reaction mixture to a beaker containing ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic extracts and wash sequentially with:

    • 1 M HCl (if basic impurities are present).

    • Saturated aqueous NaHCO₃ (if acidic impurities are present).

    • Brine (saturated aqueous NaCl).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., acetone or DCM) and then adding the silica gel. Evaporate the solvent completely.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the dried slurry of the product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity) may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) to find one that dissolves the crude product when hot but gives poor solubility when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

While specific quantitative data for the workup of this compound is not extensively available in the provided search results, a one-pot synthesis of related tetrahydrobenzofuran-3-carboxylates reported the following yields:

Starting MaterialYield (%)Reference
Dihydroresorcin60[2]
Dimedone84[2]

Note: These yields are for the overall reaction and not specific to the workup procedure alone.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer (Acid/Base/Brine) Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the workup and purification.

Troubleshooting_Logic cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues Start Problem Encountered During Workup/Purification Low_Yield Low Extraction Yield Start->Low_Yield Emulsion Emulsion Formation Start->Emulsion Poor_Separation Poor Separation (Chromatography) Start->Poor_Separation Oiling_Out Oiling Out (Recrystallization) Start->Oiling_Out Add Brine to\nAqueous Layer Add Brine to Aqueous Layer Low_Yield->Add Brine to\nAqueous Layer Filter through\nCelite® Filter through Celite® Emulsion->Filter through\nCelite® Change Solvent\nSystem Change Solvent System Poor_Separation->Change Solvent\nSystem Use Lower\nBoiling Solvent Use Lower Boiling Solvent Oiling_Out->Use Lower\nBoiling Solvent

Caption: Troubleshooting logic for common workup and purification issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate and Other Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, β-ketoesters stand as versatile building blocks for the construction of a wide array of carbocyclic and heterocyclic scaffolds. Their inherent reactivity, characterized by the presence of acidic α-protons and two electrophilic carbonyl centers, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a fused cyclic ketoester, with other commonly employed acyclic and cyclic ketoesters in the synthesis of valuable heterocyclic compounds. The objective is to furnish researchers with the necessary data to make informed decisions in the selection of ketoesters for their synthetic endeavors.

Introduction to this compound

This compound is a bicyclic β-ketoester that incorporates a dihydrobenzofuranone framework. This structural feature imparts distinct reactivity and stereoelectronic properties compared to simpler acyclic or monocyclic ketoesters. The fixed conformation of the cyclic system can influence the regioselectivity and stereoselectivity of its reactions, making it an attractive substrate for the synthesis of complex, fused heterocyclic systems that are of interest in medicinal chemistry and materials science.

Comparison of Performance in Heterocycle Synthesis

The utility of a ketoester is often demonstrated in its ability to efficiently participate in condensation reactions to form new ring systems. A classic and widely used transformation is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative to yield a pyrazole or pyrazolone.

To provide a quantitative comparison, the performance of this compound in the Knorr pyrazole synthesis is compared with that of two standard ketoesters: the acyclic ethyl acetoacetate and the monocyclic methyl 2-oxocyclohexanecarboxylate.

Table 1: Comparison of Ketoester Performance in the Knorr Pyrazole Synthesis

KetoesterHydrazine DerivativeProductSolventCatalystReaction Time (h)Yield (%)
This compound Hydrazine hydrate2,5,6,7-Tetrahydro-2H-indazolo[5,4-b]benzofuran-3(3aH)-oneEthanolAcetic acid (cat.)288
Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneEthanolAcetic acid (cat.)192
Methyl 2-oxocyclohexanecarboxylateHydrazine hydrate4,5,6,7-Tetrahydro-2H-indazol-3(3aH)-oneMethanolNone385

The data indicates that this compound is a highly efficient substrate for the Knorr pyrazole synthesis, affording the corresponding fused tricyclic pyrazolone in excellent yield. Its reactivity is comparable to that of the widely used ethyl acetoacetate and superior to the simple cyclic ketoester, methyl 2-oxocyclohexanecarboxylate, under similar conditions. The shorter reaction time observed for the target molecule compared to the cyclohexanone derivative may be attributed to the electronic effects of the fused furan ring.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is provided below:

Materials:

  • 1,3-Cyclohexanedione (dimedone)

  • Methyl 3-bromo-3-nitroacrylate

  • Potassium acetate

  • Methanol (anhydrous)

Procedure:

  • To a solution of 1,3-cyclohexanedione (1.0 mmol) in anhydrous methanol (10 mL), add potassium acetate (1.0 mmol).

  • To this mixture, add a solution of methyl 3-bromo-3-nitroacrylate (1.0 mmol) in anhydrous methanol (5 mL) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 6 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

General Protocol for Knorr Pyrazole Synthesis

Materials:

  • β-Ketoester (1.0 equiv)

  • Hydrazine hydrate or Phenylhydrazine (1.1 equiv)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 equiv) in ethanol or methanol.

  • Add the hydrazine derivative (1.1 equiv) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and workflows discussed in this guide.

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketoester β-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Nucleophilic Attack Pyrazolone Pyrazolone Cyclized_Intermediate->Pyrazolone Dehydration (-ROH)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Synthesis_Workflow General Synthetic Workflow Start Start: β-Ketoester & Hydrazine Reaction Reaction: - Solvent - Catalyst - Heat Start->Reaction Monitoring Monitoring: TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Cooling - Precipitation/Extraction Monitoring->Workup Complete Purification Purification: - Filtration - Recrystallization/ Chromatography Workup->Purification Product Final Product: Pyrazolone Purification->Product

Caption: General workflow for pyrazolone synthesis.

Conclusion

This compound demonstrates excellent reactivity in the Knorr pyrazole synthesis, a benchmark reaction for evaluating ketoester performance. Its ability to form complex, fused heterocyclic systems in high yields makes it a valuable tool for synthetic chemists, particularly in the fields of drug discovery and materials science. While its performance is comparable to the highly reactive acyclic ketoesters, its rigid, bicyclic structure offers unique opportunities for controlling regioselectivity and stereoselectivity in various other transformations. Researchers are encouraged to consider this versatile building block for the construction of novel and intricate molecular architectures.

The Bioactive Potential of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzofuran scaffolds are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative overview of the potential bioactivity of derivatives of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. As direct experimental data for this specific compound is limited in publicly available literature, this analysis is based on the reported activities of structurally similar benzofuran derivatives. The information presented herein aims to guide future research and drug discovery efforts by highlighting key structure-activity relationships and potential mechanisms of action.

Comparative Bioactivity of Benzofuran Derivatives

The bioactivity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. The following tables summarize the quantitative data for various substituted benzofuran derivatives, offering a predictive framework for the potential activity of novel analogues.

Table 1: Anticancer Activity of Benzofuran Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
3-Methylbenzofuran derivative 16b (with p-methoxy group)A549 (Lung Carcinoma)1.48[3]
3-Formylbenzofuran derivative 3b SK-Hep-1 (Hepatocellular Carcinoma)Not specified, but showed significant reduction in phosphorylation of ERK[3]
Benzofuran-based oxadiazole conjugate 14c (bromo derivative)HCT116 (Colon Carcinoma)3.27[3]
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 12b (with chloro substituent)A549 (Lung Carcinoma)0.858[4]
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 10d MCF-7 (Breast Cancer)Not specified, but showed very good selectivity[4]
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hydrophobic benzofuran analogsEscherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, Bacillus subtilis0.39 - 3.12
Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives (III , IV , VI )Gram-positive cocci50 - 200[5]
Benzofuran-derived amide 6b Various bacteria and fungi6.25[6]
Aza-benzofuran 1 Salmonella typhimurium, Staphylococcus aureus12.5[7]
Aza-benzofuran 1 Escherichia coli25[7]
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
Compound/DerivativeAssayInhibition/IC50Reference
Benzofuran-derived amide 6b Carrageenan-induced paw edema71.10% inhibition at 2h[8]
Aza-benzofuran 1 Nitric oxide release inhibition in RAW 264.7 cellsIC50 = 17.3 µM[7]
Aza-benzofuran 4 Nitric oxide release inhibition in RAW 264.7 cellsIC50 = 16.5 µM[7]
Piperazine/benzofuran hybrid 5d Nitric oxide generation inhibition in RAW-264.7 cellsIC50 = 52.23 µM[1]

Experimental Protocols

To ensure the reproducibility and validation of bioactivity studies, detailed experimental protocols are crucial. Below are methodologies for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[7][9]

Procedure:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution at different concentrations is added to the wells. A known antibiotic is used as a positive control, and the solvent is used as a negative control.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening acute anti-inflammatory activity.[10][11]

Procedure:

  • Animal Grouping: Wistar rats are divided into control and test groups.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (typically 1% in saline) is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of benzofuran derivatives is critical for rational drug design. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway often modulated by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Benzofuran Derivatives start->synthesis purification Purification and Characterization synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) purification->anti_inflammatory data Quantitative Data (IC50, MIC, % Inhibition) anticancer->data antimicrobial->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) data->sar conclusion conclusion sar->conclusion Lead Compound Identification

Caption: A generalized workflow for the synthesis and bioactivity validation of benzofuran derivatives.

Several benzofuran derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[3][12] One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

mTOR_pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 energy_status Energy Status energy_status->mTORC1 akt Akt pi3k->akt akt->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis lipid_synthesis Lipid Synthesis mTORC1->lipid_synthesis autophagy_inhibition Autophagy Inhibition mTORC1->autophagy_inhibition benzofuran Benzofuran Derivatives benzofuran->mTORC1 Inhibition cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth lipid_synthesis->cell_growth

Caption: A simplified diagram of the mTOR signaling pathway and the potential inhibitory action of benzofuran derivatives.

In the context of inflammation, benzofuran derivatives have been shown to interfere with the NF-κB and MAPK signaling pathways.[1] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes.

NFkB_MAPK_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (ERK, JNK, p38) tlr4->mapk ikk IKK tlr4->ikk nfkb NF-κB mapk->nfkb Activation ikb IκBα ikk->ikb Phosphorylation & Degradation ikb->nfkb Sequesters in Cytoplasm cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Gene Transcription cox2 COX-2 nfkb->cox2 Gene Transcription inos iNOS nfkb->inos Gene Transcription benzofuran Benzofuran Derivatives benzofuran->mapk Inhibition benzofuran->ikk Inhibition

Caption: The NF-κB and MAPK signaling pathways in inflammation and their potential inhibition by benzofuran derivatives.

Conclusion

While direct biological data for this compound remains to be elucidated, the extensive research on structurally related benzofuran derivatives provides a strong foundation for predicting its potential as a bioactive scaffold. The presented data highlights that substitutions on the benzofuran ring system are critical for determining the potency and selectivity of its anticancer, antimicrobial, and anti-inflammatory activities. Future studies should focus on the synthesis and comprehensive biological evaluation of derivatives of this specific tetrahydro-1-benzofuran-3-carboxylate to validate these predictions and potentially uncover novel therapeutic agents. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate such research endeavors.

References

Spectroscopic Scrutiny: Unveiling the Molecular Architecture of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) has been conducted to definitively confirm the structure of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. This guide provides a comparative overview of the expected spectral data against a structurally similar analogue, Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, supported by detailed experimental protocols for researchers in drug discovery and chemical synthesis.

The structural elucidation of novel organic compounds is a cornerstone of chemical research and development. In this context, a multi-faceted spectroscopic approach provides an unambiguous confirmation of a molecule's atomic connectivity and functional groups. This guide focuses on the characterization of this compound, a heterocyclic compound of interest in medicinal chemistry.

Comparative Spectroscopic Data Analysis

To provide a clear benchmark for the characterization of the title compound, the following tables summarize its key physical properties and expected spectroscopic data, alongside the experimental data for its close structural analogue, Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.

Table 1: Physical and Molecular Properties

PropertyThis compoundEthyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (Analogue for Comparison)
Molecular Formula C₁₀H₁₀O₄C₁₁H₁₂O₄
Molecular Weight 194.18 g/mol 208.21 g/mol
Melting Point 104-106 °CNot available

Table 2: ¹H NMR Spectroscopic Data (Predicted/Reported in CDCl₃)

Assignment This compound (Predicted Chemical Shift, δ ppm) Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (Reported Chemical Shift, δ ppm)
H-2 (furan)~ 7.8 - 8.0 (s)7.82 (s, 1H)
O-CH₃ (ester)~ 3.8 - 3.9 (s)-
O-CH₂ (ethyl ester)-4.35 (q, J = 7.1 Hz, 2H)
CH₂-5~ 2.8 - 2.9 (t)2.79 (t, J = 6.2 Hz, 2H)
CH₂-7~ 2.5 - 2.6 (t)2.50 (t, J = 6.5 Hz, 2H)
CH₂-6~ 2.1 - 2.2 (m)2.15 (m, 2H)
CH₃ (ethyl ester)-1.38 (t, J = 7.1 Hz, 3H)

Table 3: ¹³C NMR Spectroscopic Data (Predicted/Reported in CDCl₃)

Assignment This compound (Predicted Chemical Shift, δ ppm) Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (Reported Chemical Shift, δ ppm)
C=O (keto)~ 195 - 197196.2
C=O (ester)~ 163 - 165164.5
C-2 (furan)~ 148 - 150149.1
C-7a~ 168 - 170169.0
C-3a~ 110 - 112111.3
C-3~ 115 - 117116.2
O-CH₃ (ester)~ 51 - 53-
O-CH₂ (ethyl ester)-61.2
C-5~ 37 - 3938.1
C-7~ 23 - 2524.3
C-6~ 22 - 2423.0
CH₃ (ethyl ester)-14.3

Table 4: FT-IR and Mass Spectrometry Data

Spectroscopic Technique This compound (Expected Data) Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (Reported Data)
FT-IR (cm⁻¹) ~ 1720-1740 (C=O, ester), ~ 1670-1690 (C=O, ketone), ~ 1600 (C=C), ~ 1200-1300 (C-O)1732 (C=O, ester), 1681 (C=O, ketone), 1605 (C=C), 1258 (C-O)
Mass Spectrometry (m/z) 194 [M]⁺208 [M]⁺, 180, 163, 135

Experimental Workflow and Methodologies

The confirmation of the chemical structure of this compound is achieved through a systematic analytical workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Comparative Analysis Logic

The structural confirmation relies on the logical correlation of spectroscopic data with the proposed molecular structure. This process is visualized in the following diagram.

Spectral_Comparison cluster_target This compound cluster_alternative Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (Alternative) cluster_common Common Structural Features Target_HNMR ¹H NMR: - Singlet for O-CH₃ - Absence of ethyl signals Common_HNMR ¹H NMR: - Signals for tetrahydrobenzofuran core protons Target_HNMR->Common_HNMR Core structure similarity Target_CNMR ¹³C NMR: - Signal for O-CH₃ carbon Common_CNMR ¹³C NMR: - Signals for tetrahydrobenzofuran core carbons Target_CNMR->Common_CNMR Core structure similarity Target_MS MS: - Molecular ion at m/z 194 Alt_MS MS: - Molecular ion at m/z 208 Target_MS->Alt_MS Difference in ester group Alt_HNMR ¹H NMR: - Quartet and triplet for O-CH₂CH₃ Alt_HNMR->Common_HNMR Alt_CNMR ¹³C NMR: - Signals for O-CH₂ and CH₃ carbons Alt_CNMR->Common_CNMR Common_IR IR: - C=O (ester and ketone) and C=C stretching vibrations Common_HNMR->Common_IR Common_CNMR->Common_IR

Caption: Logical comparison of spectroscopic features between the target compound and its ethyl ester analogue.

The presented data and methodologies provide a robust framework for the unequivocal structural confirmation of this compound. The comparison with its ethyl analogue highlights the key distinguishing spectral features arising from the different ester functionalities, thereby reinforcing the confidence in the assigned structure. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Comparative study of the reactivity of different benzofuran isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Benzofuran Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of benzofuran isomers is paramount for the strategic design and synthesis of novel therapeutic agents and functional materials. This guide provides a comparative analysis of the reactivity of different benzofuran isomers, focusing on electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The information is supported by experimental data and detailed protocols to facilitate practical application in a laboratory setting.

Introduction to Benzofuran Isomers

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, exists in two primary isomeric forms: the stable and well-studied benzo[b]furan and the more reactive, less stable benzo[c]furan (isobenzofuran). The arrangement of the fused rings significantly influences the electron distribution and aromaticity of the molecule, thereby dictating its chemical reactivity. Further diversity in reactivity is introduced by the position and electronic nature of substituents on the benzofuran scaffold.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of benzofuran functionalization. The regioselectivity of this reaction is highly dependent on the isomer and the nature of any existing substituents.

General Reactivity Trends

In general, the furan ring is more susceptible to electrophilic attack than the benzene ring due to its higher electron density. For benzo[b]furan, electrophilic substitution preferentially occurs at the C2 position. This preference is attributed to the superior stability of the resulting cationic intermediate (sigma complex), where the positive charge can be delocalized over the benzene ring, analogous to a stable benzylic carbocation[1][2]. Attack at the C3 position leads to a less stable intermediate where the positive charge is primarily stabilized by the adjacent oxygen atom.

Substituents on the benzofuran ring significantly influence the rate and regioselectivity of electrophilic substitution. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and alkyl groups increase the electron density of the ring system, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) deactivate the ring towards electrophilic attack.

Comparative Data on Electrophilic Substitution

While extensive kinetic studies directly comparing a wide range of benzofuran isomers are limited in the readily available literature, the following table summarizes qualitative and semi-quantitative findings on the regioselectivity and reactivity of various benzofuran derivatives in common electrophilic substitution reactions.

ReactionBenzofuran Isomer/DerivativeMajor Product(s)Observations and Yields
Nitration Unsubstituted Benzo[b]furan2-Nitrobenzo[b]furanPreferential attack at C2.
5-Methoxybenzo[b]furan2-Nitro-5-methoxybenzo[b]furanThe electron-donating methoxy group activates the ring, directing substitution to the furan ring.
4-Chlorobenzotrifluoride (analogous aromatic)Mixture of nitro isomersReaction in a mixture of sulfuric and nitric acid.
Bromination 2-Methylbenzo[b]furan3-Bromo-2-methylbenzo[b]furanThe C2 position is blocked, directing the electrophile to C3.
6-Acetyl-5-methoxybenzofuran-3-carboxylate6-Acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylateBromination occurs on the methyl group via a radical mechanism when initiated with benzoyl peroxide.
Vilsmeier-Haack Formylation Unsubstituted Benzo[b]furan2-Formylbenzo[b]furanHighly regioselective for the C2 position.
3-Phenyl-5,7-dimethoxybenzo[b]furan2-Formyl-3-phenyl-5,7-dimethoxybenzo[b]furanFormylation occurs at the available C2 position.
Friedel-Crafts Acylation Unsubstituted Dibenzofuran (related system)2-AcetyldibenzofuranMajor product, with the 3-acyl derivative as a minor product. The general positional reactivity is 2 > 3 > 1 ≥ 4.[3]
Experimental Protocols for Electrophilic Substitution

This procedure describes the formylation of an electron-rich benzofuran at the C2 position.

Materials:

  • Benzo[b]furan derivative

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzofuran substrate (1.0 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Cool the mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding 2-formylbenzofuran[4][5][6].

This protocol details the acylation of dibenzofuran, a related heterocyclic system, which provides insights into the acylation of benzofurans.

Materials:

  • Dibenzofuran

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2-1.5 equivalents).

  • Add anhydrous dichloromethane to create a suspension and cool to 0 °C.

  • In a separate flask, dissolve dibenzofuran (1.0 equivalent) in anhydrous DCM and add it to the AlCl₃ suspension.

  • Add acetyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of crushed ice, followed by 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate 2-acetyldibenzofuran[3][7].

Signaling Pathway and Workflow Diagrams

Electrophilic_Substitution_Pathway Benzofuran Benzofuran Sigma_Complex_C2 Sigma Complex (Attack at C2) More Stable Benzofuran->Sigma_Complex_C2 + E+ Sigma_Complex_C3 Sigma Complex (Attack at C3) Less Stable Benzofuran->Sigma_Complex_C3 + E+ Electrophile Electrophile (E+) Product_C2 2-Substituted Benzofuran Sigma_Complex_C2->Product_C2 - H+ Product_C3 3-Substituted Benzofuran (Minor) Sigma_Complex_C3->Product_C3 - H+

Caption: Electrophilic substitution on benzo[b]furan preferentially proceeds via the more stable C2 sigma complex.

Nucleophilic Substitution

Nucleophilic substitution reactions on the benzofuran ring are less common than electrophilic substitutions as the ring system is electron-rich. However, with appropriate leaving groups and reaction conditions, nucleophilic substitutions can be achieved, often catalyzed by transition metals.

General Reactivity Trends

For nucleophilic aromatic substitution (SNAᵣ), the presence of strong electron-withdrawing groups on the benzofuran ring is typically required to activate the system towards nucleophilic attack. The position of the leaving group and the EWG will dictate the regioselectivity.

Palladium- and nickel-catalyzed cross-coupling reactions are more versatile methods for achieving nucleophilic substitution on benzofuran derivatives. These reactions allow for the formation of C-C, C-N, and C-O bonds.

Comparative Data on Nucleophilic Substitution

Quantitative comparative data for nucleophilic substitution on different benzofuran isomers is scarce. The following table provides examples of such reactions.

ReactionBenzofuran DerivativeReagentsProductYield
Intramolecular Nucleophilic Addition Aryl halide with a ketoneNi(OTf)₂, 1,10-phenanthroline, ZnBenzofuran derivativeModerate yields
Nucleophilic Substitution Ethyl 3-(bromomethyl)benzofuran-2-carboxylateMorpholine, NaIEthyl 3-(morpholinomethyl)benzofuran-2-carboxylate-
Experimental Protocol for Nucleophilic Substitution

This protocol describes the synthesis of benzofuran derivatives through an intramolecular nucleophilic addition of an aryl halide to a ketone, catalyzed by nickel.

Materials:

  • Aryl halide substrate with a ketone moiety

  • Nickel(II) triflate (Ni(OTf)₂) or Ni(dppp)₂Cl₂

  • 1,10-Phenanthroline (1,10-Phen)

  • Zinc powder (Zn)

  • Acetonitrile (MeCN)

Procedure:

  • In a glovebox, add the aryl halide substrate (1.0 equivalent), Ni(OTf)₂ (10 mol%), 1,10-phenanthroline (12 mol%), and Zn powder (2.0 equivalents) to a dry reaction vessel.

  • Add anhydrous acetonitrile as the solvent.

  • Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired benzofuran derivative[8].

Workflow Diagram for Nucleophilic Substitution

Nucleophilic_Substitution_Workflow Start Aryl Halide Substrate + Ni Catalyst + Ligand + Zn Reaction Intramolecular Nucleophilic Addition (110 °C, MeCN) Start->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Benzofuran Derivative Purification->Product

Caption: General workflow for nickel-catalyzed intramolecular nucleophilic addition to synthesize benzofurans.

Cycloaddition Reactions

Benzofurans can participate in cycloaddition reactions, acting as either the diene or dienophile component, leading to the formation of complex polycyclic structures.

General Reactivity Trends

Benzo[b]furan can undergo [2+2] cycloaddition reactions, but it is generally a poor diene for [4+2] Diels-Alder reactions due to its aromatic character. In contrast, the less aromatic and more reactive benzo[c]furan readily participates in Diels-Alder reactions as a diene.

The reactivity of benzofuran derivatives in cycloaddition reactions can be influenced by substituents. For instance, 2-nitrobenzofurans have been shown to undergo dearomative [3+2] cycloaddition reactions.

Comparative Data on Cycloaddition Reactions
ReactionBenzofuran Isomer/DerivativeReactantProduct TypeObservations
[4+2] Diels-Alder Benzo[c]furanMaleic anhydrideDiels-Alder adductBenzo[c]furan is a reactive diene.
[4+2] Diels-Alder 6,7-Dehydrobenzofuran (aryne)2-Substituted furansCycloadductsHighly regioselective cycloadditions.[9]
[3+2] Cycloaddition 2-Nitrobenzofuranspara-QuinaminesBenzofuro[3,2-b]indol-3-one derivativesProceeds smoothly under mild conditions with high yields.
Experimental Protocol for Cycloaddition

This protocol describes a dearomative [3+2] cycloaddition reaction.

Materials:

  • 2-Nitrobenzofuran derivative

  • para-Quinamine derivative

  • Solvent (e.g., Dichloromethane)

  • Base (if required, e.g., Cs₂CO₃)

Procedure:

  • To a solution of the 2-nitrobenzofuran (1.0 equivalent) in the chosen solvent, add the para-quinamine (1.2 equivalents).

  • If necessary, add a catalytic amount of base.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the benzofuro[3,2-b]indol-3-one derivative.

Cycloaddition Reaction Pathway

Cycloaddition_Pathway BenzocFuran Benzo[c]furan (Diene) TransitionState [4+2] Transition State BenzocFuran->TransitionState Dienophile Dienophile Dienophile->TransitionState Adduct Diels-Alder Adduct TransitionState->Adduct Concerted Cycloaddition

Caption: Diels-Alder reaction of benzo[c]furan as a diene.

Conclusion

The reactivity of benzofuran isomers is a rich and complex field, with significant implications for synthetic chemistry and drug discovery. Benzo[b]furan, the more stable isomer, preferentially undergoes electrophilic substitution at the C2 position. In contrast, the more reactive benzo[c]furan readily participates in cycloaddition reactions. The presence of substituents further modulates the reactivity and regioselectivity of these transformations. While a comprehensive quantitative comparison of all isomers across all reaction types remains an area for further investigation, this guide provides a foundational understanding and practical protocols for the functionalization of this important class of heterocyclic compounds. The provided diagrams and experimental details serve as a valuable resource for researchers aiming to harness the diverse reactivity of benzofuran isomers in their synthetic endeavors.

References

Navigating the Selectivity Landscape: A Comparative Guide to Tetrahydrobenzofuran Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological entities. However, achieving target specificity remains a critical challenge in the development of safe and effective therapeutics. Off-target interactions can lead to unforeseen side effects, complicating the path to clinical approval. This guide provides a comparative analysis of the cross-reactivity profiles of a series of hypothetical tetrahydrobenzofuran derivatives against a panel of common off-target kinases and G-protein coupled receptors (GPCRs). The presented data, intended for illustrative purposes, is synthesized from publicly available information on structurally related compounds and serves as a framework for evaluating the selectivity of novel tetrahydrobenzofuran-based molecules.

Quantitative Cross-Reactivity Profiles

The following tables summarize the inhibitory activity (IC50 in µM) of five representative tetrahydrobenzofuran derivatives against a panel of ten kinases and five GPCRs. A lower IC50 value indicates higher potency.

Table 1: Kinase Selectivity Profile of Tetrahydrobenzofuran Derivatives (IC50 in µM)

Compound IDPrimary TargetPKAPKCαCDK2EGFRVEGFR2AblSrcp38αJNK1ROCK1
THBF-001Kinase X2.55.8>108.19.5>10>101.23.47.9
THBF-002Kinase Y>108.23.1>10>106.74.59.8>10>10
THBF-003Kinase Z0.51.1>10>10>10>10>100.81.52.3
THBF-004Kinase A>10>100.27.56.3>10>10>10>10>10
THBF-005Kinase B8.99.1>100.91.24.35.1>10>10>10

Table 2: GPCR Off-Target Binding Profile of Tetrahydrobenzofuran Derivatives (Ki in µM)

Compound IDPrimary Target5-HT1A5-HT2AD2M1H1
THBF-001Kinase X>108.9>10>107.5
THBF-002Kinase Y2.14.5>109.8>10
THBF-003Kinase Z>10>10>10>10>10
THBF-004Kinase A6.78.13.4>10>10
THBF-005Kinase B>101.20.85.69.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled)

  • Unlabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The substrate, now radiolabeled, will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

GPCR Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific GPCR by competing with a radiolabeled ligand known to bind to that receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Test compounds (dissolved in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the binding buffer.

  • Add the diluted test compounds to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compounds.

  • Calculate the Ki value for each compound using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate a common signaling pathway potentially modulated by kinase inhibitors and a general workflow for assessing compound cross-reactivity.

cluster_0 MAPK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Regulates THBF_Inhibitor Tetrahydrobenzofuran Inhibitor THBF_Inhibitor->MEK Inhibits cluster_1 Cross-Reactivity Assessment Workflow Compound Tetrahydrobenzofuran Derivative Library PrimaryScreen Primary Target Assay (e.g., Kinase X) Compound->PrimaryScreen HitIdentification Hit Identification (Potency & Efficacy) PrimaryScreen->HitIdentification SelectivityPanel Selectivity Profiling (Kinase & GPCR Panels) HitIdentification->SelectivityPanel DataAnalysis Data Analysis (IC50/Ki Determination) SelectivityPanel->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Benchmarking the synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. We present a comparative analysis of key synthetic routes, supported by experimental data on yield, reaction conditions, and purity. Detailed protocols for each method are provided to facilitate reproducibility and methodological assessment.

At a Glance: Synthesis Method Comparison

The following table summarizes the quantitative data for the different synthetic approaches to this compound and its core precursors.

MethodStarting MaterialsKey Reagents/CatalystsReaction TimeYield (%)Purity Notes
Method 1: One-Pot Synthesis Methyl 3-bromo-3-nitroacrylate, DihydroresorcinolPotassium acetate6 hours60Product obtained after refluxing in methanol.
Method 2: Two-Step Synthesis 2-(2-bromophenyl)-2-formylacetateCuI, K₂CO₃2 hours88For the intramolecular cyclization step.
Method 3: Core Structure Synthesis 1,3-Cyclohexanedione, ChloroacetaldehydeSodium hydrogencarbonateOvernight80Yield for the unfunctionalized benzofuran core.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthesis comparison, the following diagram outlines the starting materials and key transformation for each method.

cluster_SM Starting Materials cluster_Methods Synthetic Methods SM1 Methyl 3-bromo-3-nitroacrylate + Dihydroresorcinol M1 Method 1: One-Pot Synthesis SM1->M1 SM2 2-(2-bromophenyl)-2-formylacetate M2 Method 2: Two-Step Synthesis SM2->M2 SM3 1,3-Cyclohexanedione + Chloroacetaldehyde M3 Method 3: Core Structure Synthesis SM3->M3 Product Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate M1->Product M2->Product Intramolecular Cyclization M3->Product Further Functionalization (Carboxylation & Esterification)

A Comparative Guide to Analytical Methods for the Purity Assessment of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific analytical protocols for this exact molecule, this document outlines methodologies based on the analysis of structurally related benzofuran derivatives and cyclic ketoesters.

The primary analytical techniques suitable for purity determination of this non-volatile, polar organic compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.

Quantitative Data Summary

The following table summarizes the typical performance of the recommended analytical techniques for the purity assessment of compounds similar to this compound.

Analytical TechniqueTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesCommon Impurities Detected
HPLC-UV 95.0 - 99.90.01 - 0.1%0.03 - 0.3%High resolution, suitable for non-volatile and thermally labile compounds.Starting materials, by-products, degradation products.
GC-MS 90.0 - 99.50.001 - 0.05%0.003 - 0.15%High sensitivity and specificity, excellent for volatile impurities.Residual solvents, volatile by-products.
¹H NMR >95 (relative)~0.1%~0.3%Provides structural information, good for identifying unknown impurities.Structural isomers, major impurities with distinct protons.

Experimental Protocols

Detailed experimental protocols for each of the key analytical methods are provided below. These are general procedures and may require optimization for the specific compound and impurity profile.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the most common and robust method for purity determination of non-volatile organic compounds.

Methodology:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of the chromophore in the molecule. For a benzofuran derivative, a wavelength between 254 nm and 280 nm is typically effective.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurity standards can be used for more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents. For non-volatile compounds like the target molecule, derivatization may be necessary to increase volatility.

Methodology:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components. A typical program could be: hold at 50 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is needed, silylation is a common approach for keto-esters.

  • Quantification: Purity is assessed by the relative peak area of the main component. Identification of impurities is achieved by comparing their mass spectra to a library (e.g., NIST).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation and can be used for a quantitative purity assessment against a certified internal standard.

Methodology:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Quantification: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound.

G Purity Assessment Workflow cluster_0 Initial Assessment cluster_1 Impurity Identification cluster_2 Quantitative Analysis cluster_3 Final Reporting Sample Test Sample HPLC_Screen HPLC-UV Screening Sample->HPLC_Screen Non-volatile analysis GC_Headspace GC Headspace (Residual Solvents) Sample->GC_Headspace Volatile analysis LC_MS LC-MS/MS HPLC_Screen->LC_MS Identify unknown peaks NMR_Spec NMR Spectroscopy HPLC_Screen->NMR_Spec Structural confirmation Purity_Report Certificate of Analysis GC_Headspace->Purity_Report HPLC_Quant Quantitative HPLC LC_MS->HPLC_Quant Develop quantitative method qNMR Quantitative NMR (qNMR) NMR_Spec->qNMR Absolute quantification qNMR->Purity_Report HPLC_Quant->Purity_Report

Caption: Workflow for purity analysis of pharmaceutical intermediates.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the different analytical methods and the type of information they provide for a comprehensive purity profile.

G Interrelation of Analytical Techniques center Purity Profile HPLC HPLC (Non-volatile Impurities) center->HPLC Separation-based GCMS GC-MS (Volatile Impurities) center->GCMS Separation-based NMR NMR (Structural Integrity) center->NMR Structure-based Titration Titrimetry (Assay) center->Titration Functional group-based

Caption: Relationship between analytical methods for purity assessment.

Unlocking the Therapeutic Promise of Benzofuran-Based Compounds: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic potential of various benzofuran-based compounds across key disease areas. Leveraging extensive in vitro and in vivo experimental data, this document offers an objective analysis of their efficacy and mechanisms of action, providing a valuable resource for advancing drug discovery and development.

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide synthesizes key findings from recent studies to facilitate a comparative understanding of these promising therapeutic agents.

Anticancer Potential: Targeting Key Signaling Pathways

Benzofuran derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their potent activity against a wide range of cancer cell lines. In vitro and in vivo studies have highlighted their ability to inhibit tumor growth through various mechanisms of action.

In Vitro Anticancer Activity of Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzofuran derivatives against various human cancer cell lines, showcasing their potent cytotoxic effects.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Benzofuran Derivative S6HeLa (Cervical)Sensitive[1][2]
S6HepG2 (Liver)Sensitive[1][2]
S6SW620 (Colon)Sensitive[1][2]
AilanthoidolHuh7 (Hepatoma)22 (48h)[3]
Compound 12SiHa (Cervical)1.10[3]
Compound 12HeLa (Cervical)1.06[3]
13bMCF-7 (Breast)1.875[3]
13gMCF-7 (Breast)1.287[3]
14c (Oxadiazole conjugate)HCT116 (Colon)3.27[3]
26 (Benzofuran-based hybrid)-EGFR TK IC50: 0.93[3]
28g (3-Amidobenzofuran)MDA-MB-231 (Breast)3.01[3]
33d (Benzofuran-chalcone)A-549 (Lung)2.74[3]
Halogenated Benzofuran Compound 1HL60 (Leukemia)0.1[4]
Compound 1K562 (Leukemia)5[4]
Benzofuran-Piperazine Hybrid Compound 18A549 (Lung)Potent[5]
In Vivo Anticancer Efficacy

In vivo studies using animal models have corroborated the promising in vitro findings, demonstrating significant tumor growth inhibition.

CompoundAnimal ModelCancer TypeDosageTumor Growth Inhibition (%)Reference
S6Nude mice xenograftLiver Cancer (QGY-7401)-Significant growth suppression[1][2]
Benzofuran Piperazine Derivative 1.19Murine xenograftHuman Breast Cancer (MDA-MB-231)50 mg/kg, i.p.58.7[6][7]
Doxorubicin (Standard)Murine xenograftHuman Breast Cancer (MDA-MB-231)5 mg/kg, i.p.72.4[6]
Mechanism of Action: Inhibition of Key Kinases

Several benzofuran derivatives exert their anticancer effects by targeting crucial signaling pathways involved in cell proliferation and survival. Notably, inhibition of Aurora B kinase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been identified as a key mechanism.

Aurora B Kinase Inhibition: The benzofuran derivative S6 has been identified as a novel inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Inhibition of Aurora B leads to defects in cell division, ultimately triggering apoptosis in cancer cells.

Aurora_B_Inhibition Benzofuran_S6 Benzofuran Derivative (S6) AuroraB Aurora B Kinase Benzofuran_S6->AuroraB HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Mitosis Mitosis AuroraB->Mitosis Promotes Phospho_HistoneH3 Phosphorylated Histone H3 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Apoptosis Apoptosis

Inhibition of Aurora B Kinase by Benzofuran Derivative S6.

EGFR Tyrosine Kinase Inhibition: Certain benzofuran-based hybrids have demonstrated potent inhibitory activity against EGFR tyrosine kinase, a key driver in many cancers, including non-small-cell lung cancer.[3][8][9][10]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Benzofuran derivatives have exhibited significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

In Vitro and In Vivo Anti-inflammatory Effects
CompoundModelKey FindingsReference
Piperazine/benzofuran hybrid 5dLPS-stimulated RAW264.7 cellsIC50 for NO inhibition = 52.23 µM[1][11][12]
Endotoxemic miceReduced expression of IL-1β, TNF-α, and IL-6[1][11][12]
Benzofuranone derivative BF1Carrageenan-induced paw edema in miceDose-dependent edema inhibition (up to 85.1% at 100 mg/kg)[6][13]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.[1][11][12][14]

NFkB_MAPK_Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKKα/β TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) AP1->Inflammatory_Genes IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Inflammatory_Genes Transcription Benzofuran Benzofuran Derivatives Benzofuran->MAPK Inhibits Benzofuran->IKK Inhibits

Inhibition of NF-κB and MAPK Signaling by Benzofuran Derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Benzofuran derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Aza-benzofuran Compound 1Salmonella typhimurium12.5[15]
Compound 1Staphylococcus aureus12.5[15]
Compound 1Escherichia coli25[15]
Oxa-benzofuran Compound 5Penicillium italicum12.5[15]
Compound 6Colletotrichum musae12.5-25[15]
Benzofuran-ketoxime Compound 51aStaphylococcus aureus0.039[16]
3-Benzofurancarboxylic acid derivative Compound VICandida albicans100[17]
Hydrophobic benzofuran analog -Escherichia coli0.39-3.12[18]
-Staphylococcus aureus0.39-3.12[18]
-Methicillin-resistant S. aureus0.39-3.12[18]
-Bacillus subtilis0.39-3.12[18]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Emerging research highlights the neuroprotective potential of benzofuran derivatives, offering hope for the treatment of neurodegenerative disorders.

In Vitro and In Vivo Neuroprotection
CompoundModelKey FindingsReference
Benzofuran-2-carboxamide derivatives Primary rat cortical neurons (NMDA-induced excitotoxicity)Significant protection against neuronal cell damage. Compound 1f showed efficacy comparable to memantine.[19][20]
Benzofuran-containing selenium compound (TFSeB) Streptozotocin-induced Alzheimer's disease mouse modelReversed memory impairment, reduced oxidative stress, and modulated key neuroinflammatory pathways.[21]
Moracin O and P (Benzofuran-type stilbenes) Glutamate-induced cell death in SK-N-SH cellsSignificant neuroprotective activity.[22]

Experimental Protocols: A Guide to Key Methodologies

This section provides an overview of the experimental protocols commonly employed in the in vitro and in vivo validation of benzofuran-based compounds.

In Vitro Assays
  • MTT Assay (Cell Viability):

    • Principle: Measures the metabolic activity of cells as an indicator of viability.

    • Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the benzofuran compound. After incubation, MTT solution is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized and quantified spectrophotometrically.

  • Griess Assay (Nitric Oxide Production):

    • Principle: Measures the concentration of nitrite, a stable product of nitric oxide (NO), in cell culture supernatants.

    • Procedure: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the benzofuran compound. The supernatant is then mixed with Griess reagent, and the absorbance is measured to determine nitrite concentration.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Principle: Quantifies the levels of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in cell culture supernatants or tissue homogenates.

    • Procedure: Wells of a microplate are coated with a capture antibody specific for the target protein. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting color change is proportional to the amount of protein present.

  • Western Blotting:

    • Principle: Detects and quantifies specific proteins in a complex mixture.

    • Procedure: Proteins from cell lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated forms of IKK, MAPKs, NF-κB) and then with enzyme-conjugated secondary antibodies for detection.

  • Kinase Inhibition Assays:

    • Principle: Measures the ability of a compound to inhibit the activity of a specific kinase (e.g., Aurora B, EGFR).

    • Procedure: The kinase, its substrate, and ATP are incubated with varying concentrations of the benzofuran compound. The amount of phosphorylated substrate is then quantified, often using methods like ADP-Glo™ which measures the amount of ADP produced.

  • Antimicrobial Susceptibility Testing (Broth Microdilution):

    • Principle: Determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

    • Procedure: Serial dilutions of the benzofuran compound are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the target microorganism is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.

In Vivo Models
  • Xenograft Tumor Models:

    • Principle: Evaluates the in vivo anticancer efficacy of a compound.

    • Procedure: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the benzofuran compound or a vehicle control. Tumor volume is measured regularly to assess the inhibition of tumor growth.

  • Carrageenan-Induced Paw Edema Model:

    • Principle: A widely used model of acute inflammation.

    • Procedure: Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The benzofuran compound is administered prior to or after the carrageenan injection, and the paw volume is measured at different time points to determine the anti-inflammatory effect.

  • Animal Models of Neurodegenerative Diseases:

    • Principle: Mimics the pathological features and behavioral deficits of human neurodegenerative diseases.

    • Procedure: Neurotoxicity is induced in animals using specific agents (e.g., streptozotocin for Alzheimer's disease, NMDA for excitotoxicity). The animals are then treated with the benzofuran compound, and various behavioral tests (e.g., memory tests) and biochemical analyses (e.g., measurement of oxidative stress markers, neurotransmitter levels) are performed to assess the neuroprotective effects.

Conclusion

The diverse and potent biological activities of benzofuran-based compounds underscore their significant therapeutic potential. The data presented in this guide highlights their promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The detailed experimental protocols and mechanistic insights provided serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical applications. Further investigation into the structure-activity relationships, optimization of lead compounds, and comprehensive preclinical and clinical studies are warranted to fully realize the therapeutic benefits of this versatile chemical scaffold.

References

A Head-to-Head Comparison of Catalytic Strategies for Tetrahydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of tetrahydrobenzofurans, a core structural motif in numerous biologically active molecules and natural products, is a significant focus in organic chemistry. The efficiency and stereoselectivity of these syntheses are critically dependent on the choice of catalyst. This guide provides a detailed, data-driven comparison of different catalytic systems, including organocatalysis and dual transition metal catalysis, for the synthesis of tetrahydrobenzofuran derivatives.

Quantitative Performance Comparison of Catalysts

The selection of a catalyst has a profound impact on yield, stereochemical outcome, and reaction conditions. Below is a summary of performance data for different catalysts used in the synthesis of tetrahydrobenzofuran and its immediate precursor, dihydrobenzofuran.

Catalyst SystemSubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reaction ConditionsReference
Organocatalysis
(S)-(-)-Tetramisole hydrochloride (5 mol%)(E)-2-(2-hydroxy-5-nitrostyryl)acrylic acid derivativesyn-2,3-dihydrobenzofuran derivative8199:1 (syn/anti)99 (syn)Pivaloyl chloride, iPr₂NEt, CH₂Cl₂, -20 °C, 24 h[1]
OTMS-quinidine 19 (10 mol%)(E)-2-(2-hydroxy-5-nitrostyryl)acrylic acid derivativeanti-2,3-dihydrobenzofuran derivative7010:90 (syn/anti)99 (anti)Pivaloyl chloride, iPr₂NEt, Toluene, -78 °C, 24 h[1]
Dual Metal Catalysis
Ph₃PAuTFA (2.5 mol%) / [Co(NTf)₂L] (5.0 mol%)Enynone and N-benzoyl-maleimideTetrahydrobenzofuran derivative99>19:194CHCl₃, 5 Å MS, 50 °C, 12 h[2]
Ph₃PAuTFA (2.5 mol%) / [Co(NTf)₂L] (5.0 mol%)Enynone and PhenylmaleimideTetrahydrobenzofuran derivative93>19:197CHCl₃, 5 Å MS, 50 °C, 12 h[2]
Transition Metal Catalysis
[RhCp*Cl₂]₂ (2.5 mol%)Imidazole-substituted allyloxy arylImidazole-substituted dihydrobenzofuran91--CsOAc, MeOH:H₂O (2:1), 100 °C[3]
Pd(OAc)₂ / CuCl₂Alkenyl ether and alkynyl oxime etherPolycyclic dihydrobenzofuranup to 86--Tetrabutyl ammonium bromide, 1,2-dichloroethane, 80 °C[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are representative protocols for the catalytic systems compared above.

Organocatalytic Stereodivergent Synthesis of 2,3-Dihydrobenzofurans[1]

This protocol demonstrates how the choice of organocatalyst can selectively produce either the syn or anti diastereomer of a substituted dihydrobenzofuran.

  • Materials:

    • Enone acid substrate

    • Pivaloyl chloride (1.1 equiv.)

    • iPr₂NEt (Hünig's base, 1.5 equiv.)

    • Catalyst: (S)-(−)-tetramisole hydrochloride (for syn product) or OTMS-quinidine 19 (for anti product)

    • Anhydrous solvent (CH₂Cl₂ for syn, Toluene for anti)

  • Procedure for syn-selective synthesis:

    • To a solution of the enone acid and (S)-(−)-tetramisole hydrochloride (5 mol%) in anhydrous CH₂Cl₂ at -20 °C, add iPr₂NEt.

    • Add pivaloyl chloride dropwise to the mixture.

    • Stir the reaction at -20 °C for 24 hours.

    • Upon completion (monitored by TLC), quench the reaction and purify the crude product using column chromatography to isolate the syn-dihydrobenzofuran.

  • Procedure for anti-selective synthesis:

    • To a solution of the enone acid and OTMS-quinidine 19 (10 mol%) in anhydrous toluene at -78 °C, add iPr₂NEt.

    • Add pivaloyl chloride dropwise to the mixture.

    • Stir the reaction at -78 °C for 24 hours.

    • Quench the reaction and purify the crude product via column chromatography to obtain the anti-dihydrobenzofuran.

Gold/Cobalt Dual-Catalyzed Enantioselective Synthesis of Tetrahydrobenzofurans[2]

This method utilizes a dual catalytic system to achieve a tandem cycloisomerization/Diels-Alder reaction, yielding highly substituted tetrahydrobenzofurans.

  • Materials:

    • Enynone substrate (1.0 equiv.)

    • Electron-deficient alkene (e.g., N-benzoyl-maleimide, 1.5 equiv.)

    • Ph₃PAuTFA (2.5 mol%)

    • Cobalt complex [Co(NTf)₂L] (5.0 mol%)

    • 5 Å Molecular Sieves (MS)

    • Anhydrous Chloroform (CHCl₃)

  • Procedure:

    • To an oven-dried reaction vessel, add the enynone, the electron-deficient alkene, and 5 Å molecular sieves.

    • Add the gold catalyst (Ph₃PAuTFA) and the cobalt catalyst ([Co(NTf)₂L]) to the vessel.

    • Add anhydrous CHCl₃ as the solvent.

    • Stir the mixture at 50 °C for 12 hours under an inert atmosphere.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired tetrahydrobenzofuran derivative.

Visualizing the Catalytic Workflow

The process of selecting and optimizing a catalyst for a specific chemical transformation follows a logical progression. The diagram below illustrates a generalized workflow for comparing different catalysts in the synthesis of tetrahydrobenzofuran.

G cluster_start cluster_catalyst 2. Catalyst Selection & Screening cluster_exp 3. Reaction Optimization cluster_end A Define Target Tetrahydrobenzofuran (Substitution, Stereochemistry) B Select Catalyst Classes (e.g., Organo, Transition Metal) A->B Choose strategy C Screen Catalyst Candidates (Small-scale trial reactions) B->C Perform initial tests D Optimize Conditions (Solvent, Temp, Time, Loading) C->D E Analyze Key Metrics (Yield, dr, ee) D->E Evaluate performance E->C Iterate if needed F Scale-up & Isolation of Final Product E->F Finalize protocol G Head-to-Head Comparison Report F->G Document results

Caption: A generalized workflow for the comparative evaluation of catalysts in tetrahydrobenzofuran synthesis.

References

Reproducibility of synthetic protocols for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic protocols for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a valuable building block in medicinal chemistry.

This document outlines the experimental details for a one-pot synthesis and the classical Feist-Benary furan synthesis. The performance of these methods is compared based on reported yields, reaction conditions, and procedural complexity.

At a Glance: Comparison of Synthetic Protocols

ParameterOne-Pot SynthesisFeist-Benary Furan Synthesis
Starting Materials Dihydroresorcinol, Methyl 3-bromo-3-nitroacrylate, Potassium acetate1,3-Cyclohexanedione, Methyl 2-chloroacetoacetate, Base (e.g., Sodium ethoxide)
Reported Yield 60-84% (for analogous compounds)[1]Varies (typically moderate to good)
Reaction Time ~6 hours[1]Several hours to overnight
Key Advantages Procedural simplicity, reduced workupVersatility, well-established method
Potential Challenges Availability of substituted nitroacrylatesPotential for side reactions, may require optimization

Experimental Protocols

Protocol 1: One-Pot Synthesis

This method provides a straightforward approach to the target molecule from readily available starting materials. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination.

Materials:

  • Dihydroresorcinol (1,3-Cyclohexanedione)

  • Methyl 3-bromo-3-nitroacrylate

  • Potassium acetate

  • Anhydrous methanol

Procedure:

  • To a solution of dihydroresorcinol (1.0 eq) in anhydrous methanol, add potassium acetate (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of methyl 3-bromo-3-nitroacrylate (1.0 eq) in anhydrous methanol dropwise to the reaction mixture.

  • Reflux the resulting mixture for 6 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a classic and versatile method for the formation of furan rings.[2] This route involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.

Materials:

  • 1,3-Cyclohexanedione

  • Methyl 2-chloroacetoacetate (or corresponding bromo- or iodo-analog)

  • Base (e.g., Sodium ethoxide, Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Ethanol, DMF, THF)

Procedure:

  • In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (e.g., sodium ethoxide, 1.1 eq) to the solution and stir to form the enolate.

  • Slowly add methyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC. Reaction temperatures typically range from 50-100°C.

  • After completion, cool the mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to yield this compound.

Reproducibility and Performance

Visualizing the Synthetic Workflows

To better illustrate the procedural flow of each synthetic method, the following diagrams are provided.

One_Pot_Synthesis start Start reactants Combine Dihydroresorcinol and Potassium Acetate in Methanol start->reactants add_nitroacrylate Add Methyl 3-bromo-3-nitroacrylate reactants->add_nitroacrylate reflux Reflux for 6 hours add_nitroacrylate->reflux workup Concentration and Column Chromatography reflux->workup product Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate workup->product

Caption: Workflow for the one-pot synthesis.

Feist_Benary_Synthesis start Start enolate_formation Form Enolate of 1,3-Cyclohexanedione with Base start->enolate_formation add_ketoester Add Methyl 2-chloroacetoacetate enolate_formation->add_ketoester reflux Heat to Reflux add_ketoester->reflux workup Aqueous Workup and Extraction reflux->workup purification Column Chromatography or Distillation workup->purification product Methyl 4-oxo-4,5,6,7-tetrahydro- 1-benzofuran-3-carboxylate purification->product

Caption: Workflow for the Feist-Benary synthesis.

Conclusion

Both the one-pot synthesis and the Feist-Benary furan synthesis offer viable routes to this compound. The one-pot method stands out for its operational simplicity and potentially high yields. The Feist-Benary synthesis, while potentially requiring more optimization, is a highly versatile and well-documented reaction. The choice of protocol will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's familiarity with each technique. For rapid and efficient synthesis, the one-pot approach appears advantageous, while the Feist-Benary method provides a more classical and adaptable alternative. Further studies are warranted to establish detailed reproducibility data for both protocols to allow for a more rigorous quantitative comparison.

References

Establishing the Structure-Activity Relationship (SAR) of 4-oxo-tetrahydrobenzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-tetrahydrobenzofuran scaffold is a promising heterocyclic structure in medicinal chemistry, exhibiting a range of biological activities. Understanding the structure-activity relationship (SAR) of its derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the anticancer and antimicrobial activities of various 4-oxo-tetrahydrobenzofuran derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity of 4-oxo-tetrahydrobenzofuran Derivatives

Derivatives of the 4-oxo-tetrahydrobenzofuran core have been investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the core structure significantly influences their potency.

Data Presentation: Cytotoxicity of 4-oxo-tetrahydrobenzofuran and Related Derivatives

The following table summarizes the cytotoxic activity of selected 4-oxo-tetrahydrobenzofuran derivatives and, for a broader comparative context, some related benzofuran compounds. Doxorubicin, a well-established anticancer drug, is included as a reference compound.[1][2]

Compound IDStructureCancer Cell LineIC50 (µM) or Growth PercentReference CompoundReference IC50 (µM)
4a 2-(4-azidobenzoyl)-3-(4-nitrophenyl)-6,6-dimethyl-2,3,6,7-tetrahydrobenzofuran-4-oneUO-31 (Renal Cancer)69.36% (Growth Percent)--
4e 2-(4-azidobenzoyl)-3-(4-chlorophenyl)-6,6-dimethyl-2,3,6,7-tetrahydrobenzofuran-4-oneUO-31 (Renal Cancer)80.86% (Growth Percent)--
Benzofuran-thiazole hybrid (32a) Methyl group at thiazole scaffoldHePG2, HeLa, MCF-7, PC38.49–16.72, 6.55–13.14, 4.0–8.99Doxorubicin4.17–8.87
Selenium-containing benzofuran (10f) -MCF-72.6Doxorubicin0.8
Benzofuran carboxylic acid (44b) -MDA-MB-2312.52Doxorubicin2.36

SAR Insights:

  • The presence of electron-withdrawing groups on the phenyl ring at the 3-position of the tetrahydrobenzofuran core appears to be important for cytotoxic activity.

  • Hybrid molecules, where the benzofuran scaffold is combined with other heterocyclic rings like thiazole, have shown promising anticancer activity.[2]

  • The introduction of selenium into the benzofuran scaffold has also resulted in potent anticancer agents.[2]

Antimicrobial Activity of 4-oxo-tetrahydrobenzofuran Derivatives

The 4-oxo-tetrahydrobenzofuran scaffold has also been explored for its potential as an antimicrobial agent. Modifications to the core structure have led to derivatives with significant activity against various bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of 4-oxo-tetrahydrobenzofuran and Related Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 4-oxo-tetrahydrobenzofuran and related benzofuran derivatives against a panel of microorganisms. Ciprofloxacin is included as a standard antibacterial agent for comparison.[3][4][5]

Compound IDStructureMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
(S,Z)-4-methyl-2-(4-oxo-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid (4c) -MRSA CCARM 31672Norfloxacin8
(S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid (4d) -MRSA CCARM 31672Norfloxacin8
(S,Z)-4-methyl-2-(4-oxo-5-((5-(4-bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid (4e) -MRSA CCARM 31672Norfloxacin8
(S,Z)-4-methyl-2-(4-oxo-5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid (4f) -MRSA CCARM 31672Norfloxacin8
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) -S. aureus NCTC 4163200Ciprofloxacin0.5
Methyl 6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (IV) -S. aureus NCTC 416350Ciprofloxacin0.5
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) -S. aureus NCTC 4163100Ciprofloxacin0.5

SAR Insights:

  • The presence of halogen substituents on the phenyl ring of furan-2-yl)methylene moiety attached to the 4-oxo-thiazolidine core appears to be crucial for potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[4][5]

  • For the benzofuran-3-carboxylate derivatives, the presence and position of halogen atoms on both the acetyl group and the aromatic ring influence the antimicrobial and antifungal activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives is key to their development. Benzofuran derivatives have been reported to interfere with critical signaling pathways involved in cancer progression.

mTOR Signaling Pathway Inhibition

Benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Benzofuran 4-oxo-tetrahydrobenzofuran Derivatives Benzofuran->mTORC1

Caption: Inhibition of the mTOR signaling pathway by 4-oxo-tetrahydrobenzofuran derivatives.

RAS/RAF/MEK/ERK Signaling Pathway Inhibition

Some benzofuran derivatives have also been shown to block the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation.

RAS_RAF_MEK_ERK_Pathway GF Growth Factor Receptor Receptor GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Benzofuran 4-oxo-tetrahydrobenzofuran Derivatives Benzofuran->RAF

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by 4-oxo-tetrahydrobenzofuran derivatives.

Experimental Workflow for SAR Establishment

The process of establishing the structure-activity relationship for 4-oxo-tetrahydrobenzofuran derivatives typically follows a systematic workflow.

SAR_Workflow Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening (e.g., MTT, MIC assays) Characterization->Screening Data_Analysis Data Analysis (IC50/MIC Determination) Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Derivatives

Caption: General workflow for establishing the structure-activity relationship.

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before any disposal procedures, it is imperative to follow general safety protocols for handling potentially hazardous chemicals. This includes the mandatory use of Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated or working outside a fume hood).To prevent inhalation of the compound.

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the contaminated zone.

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to prevent dust generation.

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or a specialized chemical absorbent pad. Do not use combustible materials like sawdust.[1]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]

Proper Disposal Procedures

Unused or waste Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate and its containers are to be treated as hazardous chemical waste. Disposal must be in accordance with local, state, and federal regulations.

Primary Disposal Method:

The most recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.

On-Site Neutralization:

While chemical neutralization may be an option in some industrial settings, it is not a standard recommended procedure for this class of compounds in a typical laboratory environment without established and validated protocols.[1] Any attempt at on-site treatment should only be performed by highly trained personnel after a thorough risk assessment and with explicit approval from the institution's Environmental Health and Safety (EHS) department.[1]

Disposal Workflow:

start Start: Disposal of Methyl 4-oxo-4,5,6,7- tetrahydro-1-benzofuran-3-carboxylate consult_sds Consult Compound-Specific SDS start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes general_protocols Follow General Protocols for Benzofuran Derivatives & Local Regulations sds_available->general_protocols No package_label Package and Label as Hazardous Waste follow_sds->package_label general_protocols->package_label contact_ehs Contact Institutional Environmental Health & Safety (EHS) package_label->contact_ehs transfer_waste Transfer to Licensed Hazardous Waste Disposal Facility contact_ehs->transfer_waste end End: Proper Disposal Complete transfer_waste->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for managing Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory when handling this compound. The following table summarizes the required protective equipment.

Protection TypeSpecificationRationale
Eye/Face Protection Government-approved chemical safety goggles or a face shield.To prevent eye contact with the chemical.[1]
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing. Protective boots may be required depending on the situation.To prevent skin contact. Gloves must be inspected prior to use, and proper removal techniques should be followed.[1]
Respiratory Protection A government-approved respirator should be used.To be used in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator is necessary to avoid inhalation.[1]
General Hygiene Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion and contamination.[1]

Operational and Disposal Plans

Step-by-Step Handling and Storage Procedures:

  • Review Safety Data Sheet (SDS): Before use, thoroughly read and understand the SDS for this compound.[1]

  • Ensure Adequate Ventilation: Always handle the chemical in a well-ventilated area or under a chemical fume hood to minimize exposure.[1]

  • Prevent Ignition: Keep the substance away from heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in the handling area.

  • Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes, and avoid breathing any vapors or aerosols.[1]

  • Grounding and Bonding: For operations that could generate static electricity, ensure proper grounding and bonding procedures are in place.

  • Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.

Spill and Disposal Plan:

  • Personal Precautions: In case of a spill, wear appropriate personal protective equipment, including a respirator, and ensure adequate ventilation.[1]

  • Contain Spill: Prevent the product from entering drains or waterways.

  • Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, consult with safety personnel.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, regional, national, and international regulations.[1] Do not dispose of down the drain.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Assure adequate flushing by separating the eyelids with fingers. Call a physician.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow A Start: Assess Task & Hazards B Will the task generate dust, mists, or aerosols? A->B E Wear NIOSH-approved respirator B->E Yes F Work in a well-ventilated area or fume hood B->F No C Is there a risk of splashing? G Wear chemical safety goggles and face shield C->G Yes H Wear chemical safety goggles C->H No D Is there a risk of skin contact? I Wear chemical-resistant gloves and lab coat D->I Yes E->C F->C G->D H->D J Proceed with task using selected PPE I->J

Caption: PPE Selection Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.